Biotin-PEG3-Mal
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N5O8S/c31-20(4-2-1-3-19-24-18(17-39-19)28-25(35)29-24)26-8-11-36-13-15-38-16-14-37-12-9-27-21(32)7-10-30-22(33)5-6-23(30)34/h5-6,18-19,24H,1-4,7-17H2,(H,26,31)(H,27,32)(H2,28,29,35)/t18-,19-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQQRWDJZNBFW-JXQFQVJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Biotin-PEG3-Mal: Structure, Bioconjugation, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker Biotin-PEG3-Mal, detailing its chemical structure, properties, and its widespread application in bioconjugation for research, diagnostics, and therapeutic development.
Core Structure and Properties of this compound
This compound is a versatile chemical tool comprised of three key functional components: a biotin moiety, a tri-ethylene glycol spacer (PEG3), and a maleimide group. This strategic design imparts specific functionalities that are highly valuable in the field of bioconjugation.
-
Biotin: This vitamin (B7) exhibits an exceptionally high and specific affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tag for detection, purification, and immobilization of biomolecules.
-
PEG3 Spacer: The short polyethylene glycol linker is hydrophilic, which enhances the water solubility of the entire molecule and the resulting conjugate.[1] This property is crucial for preventing the aggregation of labeled proteins in aqueous solutions.[2][3] The spacer arm also provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance and ensuring that the biotin remains accessible for binding to avidin or streptavidin.
-
Maleimide: This functional group demonstrates high reactivity and specificity towards sulfhydryl (thiol) groups (-SH), which are present in the side chains of cysteine residues in proteins and peptides.[2][3] The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable, covalent thioether bond. This specific reactivity allows for the targeted labeling of molecules at defined sites.
The overall structure of this compound facilitates the straightforward and efficient biotinylation of antibodies, cysteine-containing peptides, and other thiol-bearing molecules.
Below is a diagram illustrating the chemical structure of this compound.
Physicochemical and Reactivity Data
For successful bioconjugation, understanding the physical and chemical properties of this compound is essential. The following table summarizes key quantitative data for this reagent.
| Property | Value | References |
| Chemical Formula | C25H39N5O8S | |
| Molecular Weight | 569.67 g/mol | |
| CAS Number | 1431618-70-0 | |
| Appearance | Colorless to slightly yellow amorphous solid | |
| Purity | >90% | |
| Solubility | DMSO, DMF | |
| Storage Conditions | -20°C, desiccated | |
| Optimal Reaction pH for Maleimide-Thiol Conjugation | 6.5 - 7.5 |
Experimental Protocol: Biotinylation of a Thiol-Containing Protein
This section provides a detailed methodology for the biotinylation of a protein, such as an antibody, using this compound.
Materials
-
Thiol-containing protein (e.g., IgG antibody)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or other sulfhydryl-free buffer (e.g., HEPES, Tris), pH 6.5-7.5
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds
-
Purification column: Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Spectrophotometer
Experimental Workflow
The following diagram outlines the key steps in the biotinylation process.
Step-by-Step Procedure
-
Prepare Protein Solution: Dissolve the protein to be labeled in a sulfhydryl-free reaction buffer (pH 7.0-7.5) at a concentration of 1-10 mg/mL. If the buffer contains any sulfhydryl-containing components, they must be removed by dialysis or buffer exchange.
-
(Optional) Reduction of Disulfide Bonds: For proteins where the cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. Note: Avoid using dithiothreitol (DTT) as it also contains a thiol group and will compete with the protein for reaction with the maleimide.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: While gently stirring or vortexing the protein solution, add the this compound stock solution. A 5- to 20-fold molar excess of the biotin reagent over the protein is a good starting point for optimization. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification of the Conjugate: Remove excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or by dialysis against the reaction buffer.
Quantification of Biotinylation
It is crucial to determine the degree of labeling (DOL), which is the average number of biotin molecules conjugated to each protein molecule.
Methods for Quantification
-
Spectrophotometric Methods: Some commercially available biotin-maleimide reagents incorporate a UV-traceable chromophore, allowing for the direct measurement of biotin incorporation by UV-Vis spectrophotometry.
-
Colorimetric Assays: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to indirectly quantify the degree of biotinylation. This assay is based on the displacement of HABA from avidin by the biotinylated protein, which results in a measurable change in absorbance.
-
Mass Spectrometry: For a precise determination of the DOL, the mass of the conjugated protein can be analyzed by mass spectrometry. The mass shift corresponds to the number of attached this compound molecules.
-
Quantification of Unreacted Thiols or Maleimides: The efficiency of the conjugation can also be assessed by quantifying the remaining free thiols or maleimides after the reaction using colorimetric reagents like Ellman's reagent (DTNB) for thiols or a reverse glutathione assay for maleimides.
Factors Influencing Conjugation Efficiency
The efficiency of the maleimide-thiol conjugation can be influenced by several factors, as summarized in the table below.
| Factor | Optimal Condition/Consideration | References |
| pH | 6.5 - 7.5 | |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 5:1 | |
| Reaction Time | 30 minutes to 2 hours | |
| Temperature | Room Temperature | |
| Buffer Composition | Must be free of thiol-containing reagents | |
| Storage of Maleimide Reagent | Store desiccated at -20°C; stock solutions in anhydrous solvent are stable for a limited time |
One study found that for the conjugation of a peptide to maleimide-functionalized nanoparticles, a maleimide to thiol molar ratio of 2:1 resulted in a conjugation efficiency of 84 ± 4% after 30 minutes at room temperature in HEPES buffer at pH 7.0. For a larger protein (a nanobody), a 5:1 molar ratio and a 2-hour incubation at room temperature in PBS at pH 7.4 yielded a 58 ± 12% efficiency. These findings highlight the importance of optimizing the reaction conditions for each specific application.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in a variety of applications:
-
Targeted Drug Delivery: Biotinylated drugs or drug carriers can be targeted to cells or tissues that have been pre-targeted with avidin or streptavidin conjugates.
-
Immunoassays: The high affinity of the biotin-avidin interaction is widely used in assays such as ELISA, Western blotting, and immunohistochemistry for the detection and quantification of target molecules.
-
Protein Purification and Immobilization: Biotinylated proteins can be easily purified from complex mixtures or immobilized onto streptavidin-coated surfaces for use in biosensors and other diagnostic platforms.
-
PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
-
Mapping Cysteine Redox States: Biotin-conjugated maleimides can be used to label cysteine residues in their different oxidation states, allowing for the study of cellular redox signaling.
References
An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of Biotin-PEG3-Maleimide, a versatile reagent widely used in bioconjugation. We will delve into its chemical reactivity, the stability of the resulting conjugates, and provide detailed experimental protocols for its application. This document is intended to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively utilize this powerful tool in their work.
Core Mechanism of Action: The Thiol-Maleimide Reaction
Biotin-PEG3-Maleimide is a trifunctional molecule comprising a biotin moiety for affinity binding, a polyethylene glycol (PEG) spacer, and a maleimide group for covalent conjugation. The core of its mechanism of action lies in the highly specific and efficient reaction between the maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide.[1][2] This reaction, a Michael addition, forms a stable thioether bond, effectively linking the biotin tag to the molecule of interest.[3][4]
The reaction is most efficient at a pH range of 6.5 to 7.5.[1] Within this range, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing the competing reaction of the maleimide with primary amines (such as the side chain of lysine residues), which becomes more significant at higher pH levels. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.
The Role of the Biotin and PEG Moieties
The biotin group serves as a high-affinity handle for detection and purification. It binds with exceptional specificity and strength to avidin and streptavidin proteins, a property leveraged in a multitude of applications including western blotting, ELISA, immunoprecipitation, and affinity chromatography.
The PEG3 spacer is a short, hydrophilic polyethylene glycol chain. Its inclusion in the reagent offers several advantages:
-
Increased Solubility: The PEG spacer enhances the water solubility of the labeled molecule, which can help prevent aggregation, particularly of proteins, in aqueous solutions.
-
Reduced Steric Hindrance: The spacer arm physically separates the biotin from the target molecule, minimizing the potential for steric hindrance and ensuring that the biotin remains accessible for binding to avidin or streptavidin.
-
Improved Pharmacokinetics: In the context of drug development, PEGylation can improve the pharmacokinetic properties of a conjugated molecule.
Stability of the Maleimide-Thiol Conjugate
While the thioether bond formed is generally stable, the resulting succinimide ring is susceptible to two competing reactions in a physiological environment: a retro-Michael reaction and hydrolysis.
Retro-Michael Reaction
This reaction is a reversal of the initial conjugation, leading to the cleavage of the thioether bond. In biological systems rich in thiols, such as glutathione, this can result in the transfer of the biotin-PEG payload to other molecules, leading to off-target effects and a decrease in the desired signal or efficacy.
Hydrolysis of the Succinimide Ring
The succinimide ring can undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, effectively locking the conjugate in place. Strategies to enhance the long-term stability of maleimide conjugates often focus on promoting this hydrolysis. The rate of hydrolysis is influenced by the substituents on the maleimide nitrogen and the pH.
Quantitative Data on Maleimide Conjugate Stability
The following tables summarize key quantitative data related to the stability of maleimide-thiol conjugates. Please note that this data is derived from studies on various N-substituted maleimides and serves as a general guide. The exact kinetics for Biotin-PEG3-Maleimide may vary.
| Parameter | N-ethylmaleimide-Thiol Adduct | N-phenylmaleimide-Thiol Adduct | Reference |
| Half-life of Retro-Michael Reaction (in presence of glutathione) | 19 ± 2 hours | 3.1 hours | |
| Half-life of Succinimide Ring Hydrolysis (pH 7.4, 37°C) | ~27 hours | ~1.5 hours |
| Condition | Effect on Thiol-Maleimide Reaction | Reference |
| pH < 6.5 | Slower reaction rate due to protonated thiol | |
| pH 6.5 - 7.5 | Optimal reaction range for thiol specificity | |
| pH > 7.5 | Increased reactivity with primary amines | |
| Presence of Reducing Agents (e.g., DTT, TCEP) | Necessary to reduce disulfide bonds and free up thiols for reaction |
Experimental Protocols
General Protocol for Protein Labeling with Biotin-PEG3-Maleimide
This protocol provides a general guideline for the biotinylation of a protein with a free cysteine residue.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Biotin-PEG3-Maleimide
-
Anhydrous DMSO or DMF
-
Degassed reaction buffer (e.g., PBS, HEPES, Tris at pH 7.0-7.5, without thiols)
-
Reducing agent (e.g., TCEP or DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of a reducing agent like TCEP. Incubate for 20-60 minutes at room temperature.
-
-
Biotin-PEG3-Maleimide Solution Preparation:
-
Shortly before use, dissolve Biotin-PEG3-Maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Biotin-PEG3-Maleimide solution to the protein solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent with a free thiol group (e.g., cysteine or β-mercaptoethanol) in a slight molar excess to the Biotin-PEG3-Maleimide. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted Biotin-PEG3-Maleimide and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol for Quantification of Biotinylation
The extent of biotin incorporation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Materials:
-
Pierce Biotin Quantitation Kit (or equivalent)
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Follow the manufacturer's instructions for the HABA assay kit.
-
Briefly, a solution of HABA and avidin is prepared, and its absorbance is measured at 500 nm.
-
The biotinylated protein sample is added to the HABA/avidin solution.
-
Biotin displaces HABA from avidin, causing a decrease in absorbance at 500 nm.
-
The change in absorbance is proportional to the amount of biotin in the sample, allowing for the calculation of the moles of biotin per mole of protein.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 3. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 4. vectorlabs.com [vectorlabs.com]
The Pivotal Role of the PEG Spacer in Biotin-PEG3-Mal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG3-Mal is a heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, drug delivery, and diagnostics. This technical guide delves into the critical role of the polyethylene glycol (PEG) spacer in this reagent, providing a comprehensive overview of its impact on solubility, steric hindrance, and the overall performance of the resulting bioconjugates. Detailed experimental protocols, quantitative data, and visual diagrams are presented to equip researchers with the knowledge to effectively utilize this compound in their work.
Introduction: The Molecular Architecture of this compound
This compound is comprised of three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a maleimide group for covalent linkage to thiol-containing molecules, and a central three-unit polyethylene glycol (PEG3) spacer. This unique combination of features allows for the specific and stable labeling of proteins, peptides, and other sulfhydryl-containing biomolecules.[1][2][3]
The maleimide group reacts specifically and efficiently with reduced thiols (sulfhydryl groups, –SH) at a pH range of 6.5 to 7.5, forming a stable thioether bond.[1][4] This reaction is highly selective for thiols over other functional groups, such as amines, under these conditions.
The biotin group is a vitamin with an exceptionally strong and non-covalent interaction with streptavidin and avidin, with a dissociation constant (Kd) on the order of 10⁻¹⁵ M. This robust interaction is widely exploited for detection, purification, and immobilization applications.
At the heart of this molecule lies the PEG3 spacer. This short, hydrophilic chain of three ethylene glycol units is not merely a linker but a critical determinant of the reagent's physical properties and the biological behavior of its conjugates.
Molecular Structure of this compound
Caption: Molecular components of this compound.
The Multifaceted Role of the PEG3 Spacer
The inclusion of the PEG3 spacer confers several advantageous properties to this compound and its subsequent conjugates. These benefits are crucial for the successful design and application of bioconjugates in complex biological systems.
Enhanced Hydrophilicity and Solubility
A primary and significant advantage of the PEG spacer is the dramatic increase in the hydrophilicity of the molecule. Many therapeutic payloads and fluorescent dyes are hydrophobic, which can lead to aggregation and poor solubility in aqueous biological environments. The hydrophilic nature of the PEG chain helps to create a hydration shell around the conjugate, mitigating aggregation and improving solubility. This is particularly critical in the development of antibody-drug conjugates (ADCs), where aggregation can lead to reduced efficacy and increased immunogenicity.
| Property | Biotin-Maleimide (No PEG) | This compound |
| Solubility | Poor in aqueous buffers | Soluble in DMSO, DMF; improved aqueous solubility of conjugate |
| Aggregation | Prone to aggregation in aqueous solutions | Reduced aggregation of labeled proteins in solution |
Reduction of Steric Hindrance
The PEG spacer provides a flexible arm that physically separates the biotin and maleimide functionalities from the conjugated biomolecule. This spatial separation is critical for minimizing steric hindrance, which can otherwise impede the interaction of the biotin with streptavidin or the binding of the conjugated protein to its target. The biotin-binding site of streptavidin is located deep within the protein, and a spacer arm allows the biotin moiety to access this site more effectively.
Improved Pharmacokinetics and Reduced Immunogenicity
For therapeutic applications, the PEG spacer can positively influence the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. While longer PEG chains have a more pronounced effect, even a short spacer like PEG3 can contribute to improved pharmacokinetics.
Furthermore, the flexible and hydrophilic PEG chain can act as a shield, masking immunogenic epitopes on the surface of the conjugated protein. This can lead to a reduction in the immunogenicity of the bioconjugate, which is a significant concern in the development of therapeutic proteins.
Quantitative Impact of the PEG Spacer
The length of the PEG spacer is a critical design parameter that can be optimized to achieve the desired properties for a specific application. While extensive quantitative data directly comparing a PEG3 spacer to other lengths across all applications is not always available in a consolidated format, studies on antibody-drug conjugates (ADCs) provide valuable insights.
| PEG Spacer Length | Drug-to-Antibody Ratio (DAR) | Effect on Clearance | Therapeutic Window |
| No PEG | Lower | Faster | Narrower |
| PEG8 | Higher | Slower | Wider |
| PEG12 | Higher | Slower | Wider |
| PEG24 | Higher | Slower | Wider |
Data adapted from studies on PEGylated glucuronide-MMAE linkers for ADCs. A threshold for the impact on clearance was observed at a PEG8 length, beyond which clearance was not significantly impacted.
This table illustrates that the presence and length of a PEG spacer can influence the efficiency of the conjugation reaction and the pharmacokinetic properties of the resulting conjugate.
Experimental Protocols
The following section provides a detailed protocol for the conjugation of this compound to a cysteine-containing protein or peptide, followed by methods for characterization.
Materials and Reagents
-
This compound
-
Cysteine-containing protein or peptide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Other buffers such as Tris or HEPES can be used but must be free of thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent (optional): Free cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), dialysis, or HPLC.
Step-by-Step Conjugation Protocol
Workflow for this compound Conjugation
Caption: General workflow for protein conjugation with this compound.
-
Prepare Protein Solution: Dissolve the cysteine-containing protein or peptide in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
Reduce Disulfide Bonds (Optional): If the cysteine residues are present as disulfide bonds, they must be reduced to free thiols. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or desalting before adding the maleimide reagent.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing. Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.
-
Quench Reaction (Optional): To stop the reaction and consume any unreacted maleimide, a quenching reagent such as free cysteine or β-mercaptoethanol can be added.
-
Purify Conjugate: Remove excess, unreacted this compound and other small molecules using a desalting column, dialysis, or HPLC.
Characterization of the Bioconjugate
The successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the addition of the this compound moiety. Multiple additions can also be quantified.
-
HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from the unconjugated protein and excess reagent.
-
HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the amount of biotin incorporated into the protein. This assay is based on the displacement of HABA from avidin by the biotinylated protein, which results in a decrease in absorbance at 500 nm.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation.
Signaling Pathways and Applications
This compound conjugates are utilized in a wide array of applications that leverage the high-affinity biotin-streptavidin interaction.
Streptavidin-Biotin Interaction in an Assay
Caption: Use of a biotinylated antibody in a sandwich immunoassay.
-
Immunoassays: Biotinylated antibodies are widely used in ELISA, Western blotting, and immunohistochemistry to enhance signal detection. The use of a streptavidin-enzyme conjugate allows for significant signal amplification.
-
Targeted Drug Delivery: The maleimide end can be conjugated to a therapeutic agent, while the biotin end can be used for targeting cells that have been pre-targeted with a streptavidin-conjugated antibody.
-
Affinity Purification: Biotinylated proteins can be easily purified from complex mixtures using streptavidin-immobilized resins.
-
Surface Immobilization: Biomolecules can be attached to biotin-coated surfaces for applications in biosensors and microarrays.
Conclusion
The PEG3 spacer in this compound is a critical component that significantly enhances the utility of this important bioconjugation reagent. Its ability to increase solubility, reduce steric hindrance, and improve the in vivo characteristics of bioconjugates makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental life science research. By understanding the principles outlined in this guide and employing the detailed experimental protocols, scientists can effectively harness the power of this compound to advance their research goals.
References
The Unyielding Bond: An In-depth Technical Guide to the Biotin-Avidin Interaction
For Researchers, Scientists, and Drug Development Professionals
The exceptionally strong and specific non-covalent interaction between biotin (vitamin B7) and the protein avidin, or its bacterial analogue streptavidin, stands as a cornerstone of modern biotechnology and drug development. With a dissociation constant (Kd) in the femtomolar to picomolar range, this bond is one of the strongest known in nature, making it an invaluable tool for a myriad of applications, from immunoassays and affinity chromatography to targeted drug delivery and diagnostics.[1][2] This technical guide provides a comprehensive overview of the biotin-avidin interaction, focusing on its quantitative aspects, the experimental methodologies used to characterize it, and the workflows involved in these key experiments.
Quantitative Analysis of the Biotin-Avidin Interaction
The affinity of the biotin-avidin interaction is characterized by remarkably low dissociation constants (Kd), indicating a very stable complex. Various thermodynamic and kinetic parameters have been determined, providing a deeper understanding of the forces driving this powerful association.
Binding Affinity and Thermodynamics
The binding affinity is typically expressed by the dissociation constant (Kd) or its reciprocal, the association constant (Ka). Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with the binding event provide insight into the nature of the interaction.
| Parameter | Avidin | Streptavidin | NeutrAvidin | Monomeric Avidin | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M | Similar to Streptavidin | 10⁻⁷ - 10⁻⁸ M | [1][2][3] |
| Association Constant (Ka) | ~10¹⁵ M⁻¹ | ~10¹⁴ M⁻¹ | Not explicitly stated | Not explicitly stated | |
| Enthalpy (ΔH) | -23.4 kcal/mol | -23 kcal/mol | Not explicitly stated | Not explicitly stated | |
| Entropy (ΔS) | Smaller (negative) than Streptavidin | Favorable at lower temperatures | Not explicitly stated | Not explicitly stated | |
| Gibbs Free Energy (ΔG) | -20.4 kcal/mol | Spontaneous (negative) | Not explicitly stated | Not explicitly stated | |
| Heat Capacity (ΔCp) | -461 cal/mol·K | -459.9 cal/mol·K | Not explicitly stated | Not explicitly stated |
Kinetic Parameters
The kinetics of the biotin-avidin interaction are characterized by a very fast association rate (kon) and an extremely slow dissociation rate (koff), contributing to the high stability of the complex.
| Parameter | Avidin | Streptavidin | NeutrAvidin | Reference |
| Association Rate (kon) | ~7 x 10⁷ M⁻¹s⁻¹ | 10⁵ - 10⁷ M⁻¹s⁻¹ | Fast, diffusion-controlled | |
| Dissociation Rate (koff) | ~10⁻⁷ s⁻¹ | ~10⁻⁶ s⁻¹ | Influenced by immobilization chemistry |
Experimental Protocols for Characterizing the Biotin-Avidin Interaction
Accurate determination of the binding parameters relies on a range of biophysical techniques. This section provides detailed methodologies for three key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the simultaneous determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the thermodynamic profile of the biotin-streptavidin interaction.
Materials:
-
Affinity ITC instrument (e.g., TA Instruments)
-
Streptavidin solution (40 µM in PBS, pH 7.8)
-
Biotin solution (750 µM in PBS with a small amount of DMSO for solubility)
-
Phosphate-buffered saline (PBS), pH 7.8
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare a 40 µM solution of streptavidin in PBS. Degas the solution to prevent bubble formation in the calorimeter cell.
-
Prepare a 750 µM solution of biotin in PBS. A small amount of DMSO may be required to fully dissolve the biotin. Ensure the final DMSO concentration is low and matched in the streptavidin solution to minimize solvent effects. Degas the biotin solution.
-
Load 350 µL of the streptavidin solution into the sample cell of the ITC instrument.
-
Load 250 µL of the biotin solution into the titration syringe.
-
Set the experimental temperature to 25 °C.
-
Set the stirring speed to 75 rpm.
-
Equilibrate the system for at least 200 seconds.
-
Perform an initial injection of 1 µL to remove any air from the syringe and to account for initial mixing effects. Discard this data point during analysis.
-
Perform a series of 30 injections of 5 µL of the biotin solution into the sample cell at 200-second intervals.
-
Record the heat changes after each injection.
-
Analyze the raw ITC data by integrating the heat pulses and fitting the resulting binding isotherm to a suitable binding model (e.g., one-site independent) using analysis software (e.g., NanoAnalyze) to determine Ka, ΔH, and n.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.
Objective: To determine the kinetic parameters (kon and koff) and the dissociation constant (Kd) of the biotin-streptavidin interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip (SA chip)
-
Biotinylated ligand (e.g., biotinylated peptide or protein) at various concentrations (e.g., 0.63 nM to 25 nM)
-
Running buffer (e.g., PBS)
-
Regeneration solution (e.g., 20 mM NaOH)
Protocol:
-
Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
Immobilize the biotinylated ligand onto the streptavidin-coated sensor chip by injecting the ligand solution over the chip surface. The high affinity of the streptavidin-biotin bond will result in stable capture.
-
Inject a series of increasing concentrations of the analyte (the molecule interacting with the biotinylated ligand) over the sensor surface at a constant flow rate (e.g., 60 µL/min). Each injection should be followed by a dissociation phase where only running buffer flows over the surface.
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
A reference channel without the immobilized ligand should be used to subtract non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams (a plot of response units versus time) to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a colorimetric method used to quantify the amount of biotin in a sample. It is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which has a much higher affinity for avidin.
Objective: To determine the concentration of biotin in a sample.
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.
-
HABA/Avidin solution.
-
Biotinylated protein sample (with free biotin removed by dialysis or gel filtration).
-
Cuvettes or microplate.
Protocol:
-
Prepare the HABA/Avidin solution.
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin). For a microplate, use 180 µL.
-
Add 100 µL of the biotinylated protein sample to the cuvette (or 20 µL to the microplate well) and mix thoroughly.
-
Measure the absorbance at 500 nm again once the reading has stabilized (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculate the change in absorbance (ΔA₅₀₀) and use the molar extinction coefficient of the HABA-avidin complex to determine the concentration of biotin in the sample.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the key experimental protocols described above.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Caption: HABA Assay workflow for biotin quantification.
Conclusion
The biotin-avidin interaction remains an indispensable tool in the life sciences. Its remarkable strength, specificity, and stability have enabled the development of a vast array of powerful techniques. A thorough understanding of the quantitative parameters that define this interaction, coupled with robust experimental methodologies for their determination, is crucial for the effective design and implementation of novel assays, purification strategies, and therapeutic agents. This guide provides a foundational resource for researchers and professionals seeking to leverage the exceptional properties of the biotin-avidin system in their work.
References
The Solubility of Biotin-PEG3-Maleimide in Aqueous Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG3-Maleimide, a widely utilized heterobifunctional crosslinker in bioconjugation. Understanding the solubility and handling of this reagent is critical for its successful application in labeling proteins, peptides, and other thiol-containing biomolecules for subsequent detection, purification, and targeted delivery. This document outlines the factors influencing its solubility, provides detailed experimental protocols, and illustrates relevant workflows.
Core Properties and Solubility of Biotin-PEG3-Maleimide
Biotin-PEG3-Maleimide is a versatile reagent that combines the high-affinity binding of biotin to avidin and streptavidin with the specific reactivity of a maleimide group toward sulfhydryl groups.[1][2] The key to its utility in aqueous environments is the hydrophilic polyethylene glycol (PEG) spacer, which enhances the water solubility of the reagent itself and the resulting biotinylated molecules, thereby reducing the potential for aggregation.[3][4]
Solubility Data
While precise quantitative solubility limits in aqueous buffers are not always provided by manufacturers, a combination of product data sheets and information on analogous compounds allows for a reliable estimation. The compound is readily soluble in polar organic solvents, which are typically used to prepare concentrated stock solutions.
| Solvent/Buffer System | Solubility | Remarks |
| Organic Solvents | ||
| Dimethyl sulfoxide (DMSO) | Soluble[3] | Recommended for preparing high-concentration stock solutions. Use of anhydrous grade is critical to prevent hydrolysis of the maleimide group. |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation. Anhydrous grade is recommended. |
| Dichloromethane (DCM) | Soluble | |
| Aqueous Buffers | ||
| Phosphate-Buffered Saline (PBS) | Estimated at ≥ 2 mM (~1.14 mg/mL) | Based on data for the analogous compound Biotin-PE-maleimide, which can be prepared at 2 mM in PBS (pH 7.4) without an organic co-solvent. |
| Water / Aqueous Buffers (general) | Water-soluble | The PEG3 spacer imparts hydrophilicity. For a similar compound, TFP-PEG3-Biotin, maximum solubility is reported to be 5-7 mg/mL. |
Factors Influencing Aqueous Solubility and Stability
-
pH: The maleimide group is most reactive with thiols at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which renders it inactive. Conversely, acidic conditions can slow the desired thiol-maleimide reaction.
-
Temperature: Gentle warming (up to 37°C) and vortexing can aid in the dissolution of maleimide compounds. For persistent issues, brief sonication can be effective.
-
Co-solvents: When diluting a DMSO or DMF stock solution into an aqueous buffer, the final concentration of the organic solvent should typically be kept low (e.g., <10% v/v) to prevent precipitation of the reagent or the target biomolecule.
Experimental Protocols
Preparation of a Biotin-PEG3-Maleimide Stock Solution
This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is the standard procedure before its use in aqueous bioconjugation reactions.
Materials:
-
Biotin-PEG3-Maleimide
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of Biotin-PEG3-Maleimide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10-20 mM). A 10 mM solution corresponds to approximately 5.7 mg of Biotin-PEG3-Maleimide per 1 mL of solvent.
-
Vortex the vial thoroughly until the solid is completely dissolved.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
The stock solution should be used immediately for the best results. For short-term storage, it can be kept at -20°C, protected from light and moisture.
Protocol for Biotinylation of a Thiol-Containing Protein
This protocol provides a general procedure for labeling a protein with free sulfhydryl groups, such as a reduced antibody or a cysteine-containing peptide, with Biotin-PEG3-Maleimide.
Materials:
-
Thiol-containing protein (e.g., reduced IgG)
-
Biotin-PEG3-Maleimide stock solution (e.g., 10 mM in anhydrous DMSO)
-
Reaction Buffer: Sulfhydryl-free buffer, pH 6.5-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). Note: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, 2-mercaptoethanol).
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and removal of excess reagent.
Procedure:
-
Protein Preparation: Prepare the protein to be labeled in the reaction buffer at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent by buffer exchange using a desalting column.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the Biotin-PEG3-Maleimide stock solution to the protein solution. For example, for 1 mL of a 100 µM protein solution, add 10-20 µL of a 10 mM stock solution.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
Purification: Remove the excess, unreacted Biotin-PEG3-Maleimide from the biotinylated protein conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Storage: Store the purified biotinylated protein under appropriate conditions, typically at 4°C for short-term storage or -20°C for long-term storage.
Visualizing Experimental Workflows
The primary utility of Biotin-PEG3-Maleimide is to covalently attach a biotin tag to a biomolecule. This tag then serves as a high-affinity handle for a wide range of downstream applications.
Once the protein is biotinylated, it can be used in numerous assays. For instance, in studying signaling pathways, a biotinylated antibody can be used to capture a target protein, which is then detected using streptavidin conjugated to an enzyme or fluorophore.
Conclusion
Biotin-PEG3-Maleimide is a powerful tool for researchers, enabled by the aqueous solubility conferred by its PEG spacer. While it is readily soluble in organic solvents like DMSO and DMF for the preparation of stock solutions, its application in aqueous buffers requires careful consideration of pH and the exclusion of interfering substances. By following the protocols outlined in this guide, scientists can achieve efficient and reliable biotinylation of their target molecules, facilitating a wide array of downstream applications in diagnostics, proteomics, and drug development.
References
An In-depth Technical Guide to Biotin-PEG3-Maleimide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Biotin-PEG3-Maleimide, a versatile reagent crucial for bioconjugation, drug development, and various research applications. This document details its chemical characteristics, provides established experimental protocols for its use, and outlines essential safety information.
Core Chemical Properties
Biotin-PEG3-Maleimide is a bi-functional molecule that incorporates a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer, and a maleimide group for covalent conjugation to sulfhydryl groups.[1] The PEG spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[2][3]
Table 1: Chemical and Physical Properties of Biotin-PEG3-Maleimide
| Property | Value | References |
| Molecular Formula | C25H39N5O8S | [2][4] |
| Molecular Weight | 569.67 g/mol | |
| CAS Number | 1431618-70-0 | |
| Appearance | Colorless to slightly yellow amorphous solid or white to creamy-white powder | |
| Purity | Typically >90% to ≥98% (as determined by HPLC or NMR) | |
| Solubility | Soluble in organic solvents such as DMSO (Dimethyl Sulfoxide), DMF (Dimethylformamide), and DCM (Dichloromethane). | |
| Storage Conditions | Store at -20°C in a dry, cool, and dark place. It is shipped at ambient temperature. |
Reactivity and Mechanism of Action
The key to Biotin-PEG3-Maleimide's utility lies in the specific reactivity of its maleimide group. This group readily and efficiently reacts with free sulfhydryl (thiol) groups (-SH), such as those found on cysteine residues of proteins and peptides. This reaction, a Michael addition, occurs optimally within a pH range of 6.5 to 7.5, forming a stable, covalent thioether bond. At pH values above 7.5, the maleimide group may exhibit some reactivity towards primary amines, and hydrolysis of the maleimide ring can also occur.
Below is a diagram illustrating the reaction between Biotin-PEG3-Maleimide and a thiol-containing molecule.
References
A Technical Guide to Biotin-PEG3-Maleimide: Properties and Applications
For researchers, scientists, and professionals in drug development, Biotin-PEG3-Maleimide (Biotin-PEG3-Mal) is a valuable chemical tool for the targeted biotinylation of molecules containing sulfhydryl groups. This guide provides an in-depth overview of its core properties, a detailed experimental protocol for its use, and a workflow for its application in protein labeling and purification.
Core Properties of Biotin-PEG3-Maleimide
This compound is a bi-functional molecule that consists of a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a maleimide group. The maleimide group selectively reacts with free sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins and peptides, to form a stable thioether bond.[1][2][3] The PEG spacer enhances the water solubility of the molecule and the resulting conjugate, which can help to reduce aggregation of labeled proteins.[1][2]
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C25H39N5O8S | |
| Molecular Weight | 569.67 g/mol | |
| CAS Number | 1431618-70-0 |
Experimental Protocol: Biotinylation of a Cysteine-Containing Protein
This protocol outlines the general steps for labeling a protein containing accessible cysteine residues with this compound.
Materials:
-
Cysteine-containing protein (e.g., antibody, peptide)
-
Biotin-PEG3-Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 6.5-7.5. Avoid buffers containing thiols.
-
Reducing agent (optional, e.g., Dithiothreitol - DTT) for reducing disulfide bonds to generate free thiols.
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve this compound.
-
Purification column (e.g., size-exclusion chromatography, dialysis) to remove excess reagent.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, pre-treat the protein with a reducing agent like DTT to expose the free sulfhydryl groups. Subsequently, the reducing agent must be removed, for example, by a desalting column, before adding the biotinylation reagent.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent with a free sulfhydryl group, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in molar excess to the starting amount of this compound. Incubate for 15-30 minutes.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted this compound and the quenching reagent by size-exclusion chromatography, dialysis, or a desalting column.
-
-
Characterization and Storage:
-
Confirm the extent of biotinylation using appropriate methods, such as a HABA assay or mass spectrometry.
-
Store the purified biotinylated protein under appropriate conditions, typically at -20°C or -80°C.
-
Workflow for Protein Biotinylation and Affinity Purification
The primary application of biotinylation is for the detection or purification of the labeled molecule. The strong and highly specific interaction between biotin and avidin or streptavidin is harnessed in affinity chromatography for efficient isolation of the biotinylated protein.
This workflow illustrates the process from preparing the protein and reagent to the final isolation of the purified, biotinylated protein. The specificity of the maleimide-thiol reaction and the high affinity of the biotin-streptavidin interaction make this a robust and widely used technique in protein research and drug development.
References
The Heterobifunctional Nature of Biotin-PEG3-Mal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-Maleimide (Biotin-PEG3-Mal) is a heterobifunctional crosslinking reagent that has become an indispensable tool in the fields of bioconjugation, diagnostics, and targeted drug delivery. Its unique architecture, featuring a biotin moiety, a polyethylene glycol (PEG) spacer, and a maleimide group, allows for the specific and efficient linkage of biomolecules. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its application, with a particular focus on its role in the development of antibody-drug conjugates (ADCs).
Core Concepts: A Heterobifunctional Design
The power of this compound lies in its tripartite structure, where each component serves a distinct and crucial function.[1]
-
Biotin Moiety: This vitamin (B7) exhibits an exceptionally high and specific affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for the detection, purification, and immobilization of biotinylated molecules.[1][]
-
Maleimide Group: This reactive group specifically and efficiently forms a stable thioether bond with sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This reaction is highly selective within a pH range of 6.5 to 7.5.[1][3]
-
PEG3 Spacer: The triethylene glycol (PEG3) spacer arm physically separates the biotin and maleimide groups. This separation minimizes steric hindrance, allowing each functional group to interact with its respective target without interference. Furthermore, the hydrophilic nature of the PEG spacer imparts increased water solubility to the crosslinker and the resulting conjugate, which can help to prevent aggregation of labeled proteins in solution.
Physicochemical and Quantitative Data
A thorough understanding of the quantitative properties of this compound is essential for its effective use in experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C25H39N5O8S | |
| Molecular Weight | 569.67 g/mol | |
| Purity | ≥95% (typically determined by NMR) | |
| Appearance | Off-white to slightly yellow solid | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | -20°C, desiccated | |
| Spacer Arm Length (PEG3) | ~12.6 Å (estimated)¹ |
¹The estimated length is based on the sum of average bond lengths: (6 x C-O bond length of ~1.43 Å) + (6 x C-C bond length of ~1.54 Å) = 8.58 Å + 9.24 Å = 17.82 Å. A more conservative estimation considering bond angles would be slightly lower. Other sources state a triethylene glycol spacer is approximately equivalent in length to two T residues in DNA.
Mechanism of Action: The Bioconjugation Reaction
The conjugation of this compound to a thiol-containing molecule, such as a protein with an accessible cysteine residue, proceeds via a Michael addition reaction. This reaction is highly specific for sulfhydryl groups within the optimal pH range of 6.5-7.5.
Experimental Protocols
The following are generalized protocols for the use of this compound. It is crucial to optimize these protocols for the specific application and biomolecules being used.
Protocol 1: Biotinylation of an Antibody with this compound
This protocol describes the labeling of an antibody through the reduction of its hinge-region disulfide bonds to generate free sulfhydryl groups for reaction with the maleimide moiety.
Materials:
-
Purified antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Reaction buffer (e.g., Phosphate buffer, pH 6.5-7.5, containing EDTA)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column for purification
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Reduction of Disulfide Bonds:
-
Add a 10- to 20-fold molar excess of the reducing agent (e.g., DTT) to the antibody solution.
-
Incubate for 30-60 minutes at 37°C.
-
Remove the excess reducing agent using a desalting column, exchanging the buffer to the reaction buffer.
-
-
Biotinylation Reaction:
-
Immediately dissolve the this compound in an organic solvent such as DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any excess maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Remove excess, non-reacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Purification and Characterization of the Biotinylated Antibody
Purification:
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger biotinylated antibody from smaller, unreacted crosslinker molecules.
-
Affinity Chromatography: If necessary, further purification can be achieved using an avidin or streptavidin-conjugated resin to specifically capture the biotinylated antibody. Elution can be performed using competitive displacement with free biotin or by using denaturing conditions.
Characterization:
-
Determination of Biotin Incorporation (Degree of Labeling):
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to quantify the number of biotin molecules per antibody. The assay is based on the displacement of HABA from avidin by the biotinylated antibody, which results in a decrease in absorbance at 500 nm.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the conjugated antibody, allowing for the calculation of the number of attached this compound molecules.
-
Application in Antibody-Drug Conjugate (ADC) Development
This compound is a valuable tool in the early stages of ADC development, facilitating the linkage of a cytotoxic drug to an antibody for targeted delivery to cancer cells. The biotin handle allows for straightforward purification and characterization of the ADC.
The biotin moiety in a research-grade ADC can be used for:
-
Purification: Selective capture of the ADC using streptavidin-coated beads.
-
Detection: Easy detection in immunoassays like ELISA and Western blotting using streptavidin-enzyme conjugates.
-
Cellular Uptake Studies: Tracking the internalization of the ADC into target cells using fluorescently labeled streptavidin.
Conclusion
This compound is a versatile and powerful heterobifunctional crosslinker that enables the precise and efficient conjugation of biomolecules. Its well-defined structure and reactivity make it an invaluable tool for researchers in a wide range of disciplines, from basic life sciences to advanced drug development. The ability to introduce a high-affinity biotin handle onto a target molecule via a stable thioether linkage provides a robust platform for a multitude of downstream applications, solidifying the importance of this compound in modern molecular sciences.
References
An In-Depth Technical Guide to Bioconjugation with Biotin-PEG3-Mal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG3-Maleimide (Biotin-PEG3-Mal), a versatile reagent for bioconjugation. It covers the fundamental chemistry, detailed experimental protocols, and key applications in research and drug development, with a focus on providing practical information for laboratory use.
Introduction to this compound
This compound is a heterobifunctional crosslinker that contains three key components: a biotin moiety, a polyethylene glycol (PEG) spacer, and a maleimide group. This unique structure enables the specific and efficient labeling of biomolecules containing free sulfhydryl groups.
-
Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.
-
PEG3 Spacer: A short, hydrophilic three-unit polyethylene glycol linker. This spacer enhances the aqueous solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance, allowing the biotin and maleimide groups to be more accessible for binding.[1][2]
-
Maleimide Group: A reactive group that specifically and efficiently reacts with free sulfhydryl (thiol) groups (-SH) on molecules such as cysteine residues in proteins and peptides. This reaction, a Michael addition, forms a stable covalent thioether bond.[2][3]
The reaction between the maleimide group and a thiol is most efficient at a pH range of 6.5 to 7.5.[3] At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide group increases.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C25H39N5O8S | |
| Molecular Weight | 569.67 g/mol | |
| CAS Number | 1431618-70-0 | |
| Appearance | Colorless to slightly yellow amorphous solid or white waxy solid | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | |
| Storage Conditions | Store at -20°C, desiccated |
Recommended Reaction Conditions for Bioconjugation
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols. Higher pH can lead to reaction with amines and maleimide hydrolysis. | |
| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | Starting point for optimization. The optimal ratio depends on the number of available thiols and the desired degree of labeling. | |
| Reaction Buffer | Phosphate buffer (e.g., PBS) | Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT). | |
| Reaction Time | 1 - 4 hours at room temperature or 2-8 hours at 4°C | Time can be optimized based on the specific biomolecule and desired conjugation efficiency. | |
| Quenching | Addition of a free thiol (e.g., cysteine, 2-mercaptoethanol) | To stop the reaction by consuming unreacted maleimide groups. |
Experimental Protocols
Protocol for Protein Biotinylation with this compound
This protocol provides a general procedure for labeling a protein with available free sulfhydryl groups.
Materials:
-
Protein to be labeled
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M Cysteine or 2-Mercaptoethanol
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein's sulfhydryl groups are in the form of disulfide bonds, they need to be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-20 mM to stop the reaction by reacting with any excess this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove the unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Quantification of Biotinylation (Optional but Recommended):
-
Determine the degree of labeling (molar substitution ratio) using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or fluorescence-based assays. The HABA assay is a colorimetric method where biotin displaces the HABA dye from avidin, leading to a decrease in absorbance at 500 nm. Fluorescence-based assays offer higher sensitivity and rely on the displacement of a quencher from a fluorescently labeled avidin, resulting in an increase in fluorescence.
-
Protocol for Antibody Biotinylation
This protocol is specifically for labeling antibodies, which often have interchain disulfide bonds that can be partially reduced to generate free thiols for conjugation.
Materials:
-
Antibody (IgG)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., desalting column)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
-
Partial Reduction of Disulfide Bonds:
-
Add a 2-3 molar equivalent of TCEP to the antibody solution. This will partially reduce the hinge region disulfide bonds without dissociating the antibody subunits.
-
Incubate for 30-60 minutes at 37°C.
-
Immediately proceed to the next step without removing the TCEP.
-
-
This compound Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF as described in the previous protocol.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the Biotinylated Antibody:
-
Purify the biotinylated antibody from excess reagent and by-products using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Mandatory Visualization
Bioconjugation Workflow
Caption: Workflow for protein bioconjugation with this compound.
Experimental Workflow for a Pull-Down Assay
Caption: Workflow for a pull-down assay using a biotinylated bait protein.
Targeted Drug Delivery and Cellular Uptake
Caption: Conceptual diagram of targeted drug delivery via a biotinylated conjugate.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Biotin-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the biotinylation of proteins and other thiol-containing biomolecules using Biotin-PEG3-Maleimide. This reagent facilitates the covalent attachment of biotin through a stable thioether linkage, enabling a wide range of applications in research and drug development, including immunoassays, affinity purification, and targeted drug delivery.[1][2]
Introduction
Biotin-PEG3-Maleimide is a bioconjugation reagent that combines the high-affinity binding of biotin for streptavidin and avidin with a maleimide group reactive towards sulfhydryl (thiol) groups.[3][4] The maleimide moiety specifically and efficiently reacts with free thiols, typically found on cysteine residues of proteins, within a pH range of 6.5-7.5.[3] This reaction, a Michael addition, results in the formation of a stable thioether bond.
The integrated polyethylene glycol (PEG) spacer arm, consisting of three ethylene glycol units, is hydrophilic. This feature enhances the water solubility of the labeled protein and helps to minimize aggregation that can occur upon storage.
Reaction Mechanism and Specificity
The labeling reaction is highly specific for thiol groups under controlled pH conditions. The maleimide group is approximately 1,000 times more reactive towards free sulfhydryls than amines at a neutral pH. At pH values above 8.5, reactivity towards primary amines can increase. Therefore, maintaining the recommended pH range is crucial for selective labeling of cysteine residues.
Quantitative Data Summary
The efficiency of the biotinylation reaction can be influenced by several factors, including the concentration of the protein and the labeling reagent, the pH of the reaction buffer, and the incubation time and temperature. The following table summarizes key quantitative parameters for a typical labeling experiment.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (Biotin-PEG3-Mal : Protein) | 10-20:1 | This excess of the labeling reagent drives the reaction to completion. The optimal ratio may need to be determined empirically for each protein. |
| Reaction pH | 6.5-7.5 | Critical for the specific reaction between the maleimide and thiol groups. Buffers such as PBS, HEPES, or Tris at this pH range are suitable. Avoid buffers containing thiols. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Incubation at 4°C overnight or at room temperature for 2-4 hours is common. |
| Incubation Time | 2 hours to overnight | Longer incubation times at lower temperatures can be beneficial for sensitive proteins. |
| Labeling Efficiency (Degree of Labeling - DOL) | Variable | The DOL, or the average number of biotin molecules per protein, is dependent on the number of accessible free thiols on the target protein. This can be determined using methods like the HABA assay or mass spectrometry. |
Experimental Protocols
Materials and Reagents
-
Protein of interest containing free thiol groups
-
Biotin-PEG3-Maleimide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5), de-gassed.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification System: Desalting column (e.g., Sephadex G-25), dialysis tubing, or streptavidin affinity resin.
Step-by-Step Labeling Protocol
-
Protein Preparation :
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 20-fold molar excess of TCEP or DTT and incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column or by dialysis against the reaction buffer.
-
-
Preparation of Biotin-PEG3-Maleimide Stock Solution :
-
Allow the vial of Biotin-PEG3-Maleimide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the reagent in anhydrous DMF or DMSO to a final concentration of 10 mM immediately before use. Do not prepare stock solutions for long-term storage as the maleimide group can hydrolyze.
-
-
Labeling Reaction :
-
Add the dissolved Biotin-PEG3-Maleimide to the protein solution at a 10- to 20-fold molar excess.
-
Gently mix and incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification of the Biotinylated Protein :
-
Remove the excess, unreacted Biotin-PEG3-Maleimide by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Alternatively, for affinity purification, the biotinylated protein can be captured using streptavidin- or avidin-conjugated beads.
-
Determination of the Degree of Labeling (DOL)
The extent of biotinylation can be quantified using various methods:
-
HABA Assay : The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method based on the displacement of HABA from avidin by biotin. The resulting decrease in absorbance at 500 nm is proportional to the amount of biotin present.
-
Fluorescence-Based Assays : These assays utilize a fluorescently labeled streptavidin where the fluorescence is quenched. The addition of biotin displaces the quencher, leading to an increase in fluorescence that can be correlated to the biotin concentration.
-
Mass Spectrometry : For a more precise determination, mass spectrometry can be used to measure the mass shift of the protein after biotinylation, allowing for the calculation of the number of incorporated biotin molecules.
Visualizations
Chemical Reaction Pathway
Caption: Thiol-maleimide reaction mechanism for protein biotinylation.
Experimental Workflow
References
Thiol-Reactive Biotinylation Using Biotin-PEG3-Mal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Biotin-PEG3-Mal, a thiol-reactive biotinylation reagent. This reagent is a valuable tool for selectively labeling proteins, peptides, and other molecules containing free sulfhydryl groups. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility of the labeled molecule and minimizes steric hindrance, making the biotin moiety more accessible for binding to avidin or streptavidin.
Introduction
This compound facilitates the covalent attachment of biotin to cysteine residues within proteins and peptides. The maleimide group reacts specifically with the thiol group of a cysteine residue under mild conditions (pH 6.5-7.5) to form a stable thioether bond. This specific and efficient reaction makes this compound a preferred choice for a variety of applications, including:
-
Protein-Protein Interaction Studies: Biotin-labeled proteins can be used as bait to capture interacting partners in pull-down assays.
-
Immunoassays: Biotinylated antibodies are widely used in ELISA, Western blotting, and immunohistochemistry for sensitive detection.
-
Cell Surface Labeling: The reagent can be used to label cell surface proteins with exposed cysteine residues.
-
Drug Delivery and Targeting: Biotinylation can be employed to attach drugs or targeting moieties to antibodies or other protein-based therapeutics.[1][2]
-
Affinity Purification: Biotinylated molecules can be easily purified from complex mixtures using streptavidin- or avidin-conjugated resins.
Characteristics of this compound
A summary of the key characteristics of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 569.67 g/mol | |
| Spacer Arm Length | 17.6 Å | N/A |
| Reactive Group | Maleimide | |
| Target Functional Group | Sulfhydryl (-SH) | |
| Optimal Reaction pH | 6.5 - 7.5 | |
| Solubility | Soluble in organic solvents (DMSO, DMF) | |
| Storage | Store at -20°C, desiccated |
Experimental Protocols
General Considerations
-
Buffer Selection: Use a buffer that does not contain thiols, such as phosphate-buffered saline (PBS), HEPES, or MOPS, at a pH between 6.5 and 7.5. Avoid buffers containing primary amines like Tris if there is a possibility of side reactions at higher pH values.
-
Reduction of Disulfide Bonds: For proteins where the target cysteines are involved in disulfide bonds, reduction is necessary prior to biotinylation. TCEP (tris(2-carboxyethyl)phosphine) is a recommended reducing agent as it is stable and does not need to be removed before the maleimide reaction. DTT (dithiothreitol) can also be used but must be removed by a desalting column before adding the biotinylation reagent.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use. The maleimide group is susceptible to hydrolysis in aqueous solutions.
Protocol for Biotinylation of a Purified Protein
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Purified protein with free sulfhydryl groups
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.2
-
Reducing Agent (optional): TCEP-HCl
-
Desalting column (e.g., Sephadex G-25)
-
Quenching Reagent (optional): 1 M β-mercaptoethanol or cysteine
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If reduction of disulfide bonds is necessary, add TCEP-HCl to a final concentration of 10-50 mM and incubate at room temperature for 30-60 minutes.
-
-
Biotinylation Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching reagent such as β-mercaptoethanol or cysteine to a final concentration of 1-5 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Quantification and Storage:
-
Determine the degree of biotinylation using the HABA assay (see Protocol 3.3).
-
Store the biotinylated protein at -20°C or -80°C.
-
Protocol for Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the amount of biotin incorporated into a protein.
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance:
-
Add the appropriate volume of HABA/Avidin solution to a cuvette or microplate well.
-
Measure the absorbance at 500 nm (A₅₀₀) of the HABA/Avidin solution alone.
-
-
Measure Sample Absorbance:
-
Add a known volume of the biotinylated protein solution to the HABA/Avidin solution.
-
Mix well and incubate for a few minutes until the reading is stable.
-
Measure the absorbance at 500 nm (A₅₀₀) of the mixture.
-
-
Calculate Moles of Biotin:
-
The change in absorbance is proportional to the amount of biotin in the sample. The moles of biotin can be calculated using the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex, which is typically provided by the assay kit manufacturer.
-
Quantitative Data Summary:
| Parameter | Typical Range |
| Protein Concentration for Labeling | 1 - 5 mg/mL |
| Molar Excess of this compound | 10 - 20 fold |
| Incubation Time | 1 - 2 hours at RT or overnight at 4°C |
| Degree of Labeling (Biotins/Protein) | 1 - 5 (application dependent) |
Application Example: Investigating Protein-Protein Interactions in the EGFR Signaling Pathway
Biotin-based proximity labeling techniques, such as BioID, have been successfully used to study protein-protein interactions within signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway. In this approach, a promiscuous biotin ligase (e.g., TurboID) is fused to a protein of interest (e.g., EGFR). Upon addition of biotin, the ligase biotinylates nearby proteins, which can then be captured and identified by mass spectrometry. While this example uses an enzymatic approach for biotinylation, the subsequent pull-down and analysis workflow is directly applicable to proteins chemically biotinylated with reagents like this compound.
Caption: Workflow for identifying protein-protein interactions using this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for thiol-reactive biotinylation and subsequent analysis.
Caption: General experimental workflow for thiol-reactive biotinylation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no biotinylation | Inactive maleimide group due to hydrolysis. | Prepare this compound stock solution fresh in anhydrous DMSO or DMF. |
| Insufficient free thiols. | Ensure complete reduction of disulfide bonds using TCEP. Remove reducing agents like DTT before adding the maleimide reagent. | |
| Incorrect reaction pH. | Maintain the reaction pH between 6.5 and 7.5. | |
| Protein precipitation | Over-biotinylation. | Reduce the molar excess of this compound. Optimize the reaction time. |
| Low protein solubility. | The PEG spacer should improve solubility, but if precipitation occurs, consider optimizing the buffer composition (e.g., adding mild detergents). | |
| High background in pull-down assays | Non-specific binding to beads. | Pre-clear the cell lysate with beads before adding the biotinylated bait. Include a blocking step (e.g., with BSA) for the beads. Increase the stringency of the wash buffers. |
| Incomplete removal of excess biotin. | Ensure thorough purification of the biotinylated protein after the labeling reaction. |
Conclusion
This compound is a versatile and efficient reagent for the selective biotinylation of thiol-containing molecules. The protocols and application notes provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this technology in their studies. Careful optimization of reaction conditions and appropriate quantification of biotin incorporation are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Biotin-PEG3-Maleimide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Biotin-PEG3-Maleimide (Biotin-PEG3-Mal) in the development of targeted drug delivery systems. Detailed protocols for key experiments are included to facilitate the practical application of this versatile linker in your research.
Introduction to Biotin-PEG3-Maleimide
Biotin-PEG3-Maleimide is a heterobifunctional crosslinker that plays a pivotal role in modern drug delivery design. It comprises three key components:
-
A biotin moiety, which serves as a high-affinity targeting ligand for avidin or streptavidin, or for cells that overexpress the biotin receptor (sodium-dependent multivitamin transporter, SMVT).[1][2] The interaction between biotin and avidin is one of the strongest non-covalent bonds known in nature.[3]
-
A hydrophilic polyethylene glycol (PEG) spacer (PEG3), which increases the solubility of the conjugate, reduces aggregation, and minimizes steric hindrance, thereby preserving the biological activity of the conjugated molecules.
-
A maleimide group , which reacts specifically with sulfhydryl (thiol) groups (-SH) on proteins, peptides, or other molecules to form a stable thioether bond.[4] This reaction is highly efficient and selective within a pH range of 6.5-7.5.[5]
This unique combination of features makes this compound an ideal reagent for conjugating therapeutic agents or imaging probes to targeting moieties or drug carriers, such as antibodies or nanoparticles, for targeted delivery to specific cells or tissues.
Key Applications in Targeted Drug Delivery
This compound is instrumental in the construction of sophisticated drug delivery platforms, including:
-
Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach potent cytotoxic drugs to the thiol groups of cysteine residues on monoclonal antibodies, creating ADCs that selectively target and kill cancer cells.
-
Targeted Nanoparticle Systems: Nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) can be functionalized with this compound. The biotin serves as a targeting ligand to direct the nanoparticles to tumor sites or other diseased tissues that overexpress biotin receptors. This enhances the accumulation of the therapeutic payload at the target site, improving efficacy and reducing off-target toxicity.
-
Pretargeting Strategies: In this two-step approach, a biotinylated antibody is first administered and allowed to accumulate at the target site. Subsequently, a drug or imaging agent conjugated to avidin or streptavidin is introduced, which then binds with high affinity to the biotinylated antibody at the target location. This strategy can significantly improve the target-to-background ratio for imaging and therapy.
Quantitative Data for System Design
The following tables summarize key quantitative parameters to aid in the design and evaluation of this compound based drug delivery systems.
Table 1: Thiol-Maleimide Conjugation Efficiency
| Molecule Type | Maleimide to Thiol Molar Ratio | pH | Reaction Time & Temperature | Conjugation Efficiency (%) | Reference |
| Peptide (cRGDfK) | 2:1 | 7.0 | 30 min at RT | 84 ± 4 | |
| Nanobody (11A4) | 5:1 | 7.4 | 2 h at RT | 58 ± 12 | |
| Liposomes to Microbubbles | Not Specified | Not Specified | Not Specified | ~95 |
Table 2: Drug Loading and Encapsulation Efficiency in Biotinylated Nanoparticles
| Nanoparticle Type | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Biotin-Zein | Decitabine | Not Specified | 96.31 | |
| PEG-PCL | Paclitaxel | 10 | Not Specified | |
| PLGA/TPGS | Paclitaxel | Not Specified | 100 | |
| Chitosan (Cholanic Acid Modified) | Paclitaxel | 10 | Not Specified | |
| Liposomes | Doxorubicin | Not Specified | ~93 |
Table 3: Cellular Uptake and Cytotoxicity of Biotin-Targeted Drug Delivery Systems
| Cell Line | Delivery System | Drug | Effect of Biotinylation | IC50 Value | Reference |
| P815 | Biotin-conjugated squamocin | Squamocin | IC50 reduced from 19.80 to 0.75 µM | 0.75 ± 0.02 µM | |
| MCF-7/ADR | Biotin-PEG-PCL Nanoparticles | Doxorubicin & Quercetin | 5-fold lower IC50 than non-targeted NPs | 0.26 µg/mL | |
| MCF-7 | Doxorubicin Liposomes | Doxorubicin | Not Applicable (Comparison to free drug) | 0.34 - 0.63 µM | |
| SKBR3 | Doxorubicin Liposomes | Doxorubicin | Not Applicable (Comparison to free drug) | 0.41 - 0.65 µM | |
| A2780CIS | PBCA Nanoparticles | Paclitaxel | Not Applicable (Comparison to free drug) | 24.1 ± 1.1 µM |
Table 4: In Vivo Tumor Accumulation of Biotin-Targeted Nanoparticles
| Nanoparticle Type | Time Post-Injection | Tumor Accumulation (% Injected Dose/g tissue) | Reference |
| Gold Nanoparticles (GNRs) | 24 h | 1.35 ± 0.29 | |
| Gold Nanoparticles (GNSs) | 24 h | 0.118 ± 0.027 | |
| Gold Nanoparticles (biotin-GNP) | 24 h | 0.72 ± 0.09 |
Experimental Protocols
General Protocol for Conjugation of Biotin-PEG3-Maleimide to a Thiol-Containing Protein (e.g., Antibody)
This protocol outlines the steps for labeling a protein with available sulfhydryl groups.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
Biotin-PEG3-Maleimide
-
Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction is needed.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. Note: If using Dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis before adding the maleimide reagent.
-
-
Biotin-PEG3-Maleimide Stock Solution:
-
Immediately before use, dissolve Biotin-PEG3-Maleimide in anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the Biotin-PEG3-Maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted Biotin-PEG3-Maleimide and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Quantify the degree of biotinylation using the HABA assay (see Protocol 4.3).
-
Protocol for Post-Insertion of Biotin-PEG-DSPE into Pre-formed Liposomes
This method is used to incorporate biotin-PEGylated lipids into already formed liposomes.
Materials:
-
Pre-formed liposomes
-
DSPE-PEG-Biotin (or a micellar solution of this compound conjugated to DSPE-PEG-SH)
-
Buffer (e.g., HEPES-buffered saline, pH 7.4)
Procedure:
-
Prepare DSPE-PEG-Biotin Micelles:
-
If starting with DSPE-PEG-Biotin powder, hydrate it in the buffer at a concentration above its critical micelle concentration to form micelles.
-
-
Incubation:
-
Mix the pre-formed liposomes with the DSPE-PEG-Biotin micellar solution. A typical molar ratio is 5-10 mol% of the PEG-lipid relative to the total liposomal phospholipid.
-
Incubate the mixture at a temperature above the phase transition temperature (Tc) of the liposomal lipids (e.g., 60°C for DSPC-based liposomes) for 1 hour with gentle mixing.
-
-
Purification:
-
Remove the unincorporated micelles by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.
-
-
Characterization:
-
Determine the lipid concentration of the final liposome formulation.
-
Quantify the amount of incorporated Biotin-PEG-DSPE using the HABA assay (see Protocol 4.3) after solubilizing the liposomes with a suitable detergent.
-
HABA Assay for Quantification of Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the amount of biotin conjugated to a protein or nanoparticle.
Materials:
-
HABA/Avidin solution
-
Biotinylated sample (protein or nanoparticle conjugate)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.
-
Cuvettes or 96-well microplate.
Procedure (Microplate Format):
-
Sample Preparation:
-
Ensure that all free (unconjugated) biotin has been removed from your sample through dialysis or desalting.
-
-
Assay Setup:
-
Pipette 180 µL of the HABA/Avidin solution into the wells of a 96-well plate.
-
Add 20 µL of your biotinylated sample to the wells. Prepare a blank well with 180 µL of HABA/Avidin solution and 20 µL of the same buffer your sample is in.
-
-
Incubation and Measurement:
-
Mix the plate gently on a shaker for a few minutes.
-
Measure the absorbance at 500 nm (A500). The reading should be stable.
-
-
Calculation:
-
The decrease in absorbance at 500 nm is proportional to the amount of biotin in your sample, as biotin displaces HABA from avidin.
-
The concentration of biotin can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the HABA/avidin complex at 500 nm being approximately 34,000 M⁻¹cm⁻¹.
-
The degree of labeling (moles of biotin per mole of protein) can then be determined by dividing the molar concentration of biotin by the molar concentration of the protein.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of a biotin-targeted drug delivery system against cancer cells.
Materials:
-
Cancer cell line (e.g., one that overexpresses the biotin receptor)
-
Complete cell culture medium
-
96-well cell culture plates
-
Biotin-targeted drug formulation
-
Control formulations (e.g., free drug, non-targeted nanoparticles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of your biotin-targeted drug formulation, free drug, and control formulations in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include wells with untreated cells as a control for 100% viability.
-
Incubate for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Visualizing Key Processes
Signaling Pathway: Biotin Receptor-Mediated Endocytosis
Biotinylated drug delivery systems are often internalized by cells that overexpress the biotin receptor (SMVT) through a process called receptor-mediated endocytosis.
Experimental Workflow: Development of a Biotin-Targeted Nanoparticle Drug Delivery System
The following diagram illustrates the typical workflow for creating and evaluating a targeted nanoparticle system using this compound.
Logical Relationship: Thiol-Maleimide Conjugation Chemistry
This diagram illustrates the chemical reaction between the maleimide group of this compound and a thiol group on a target molecule.
References
- 1. Maleimide–Thiol Linkages Alter the Biodistribution of SN38 Therapeutic Microbubbles Compared to Biotin–Avidin While Preserving Parity in Tumoral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. colourcontrast.cc [colourcontrast.cc]
- 4. Liposome-hydrogel bead complexes prepared via biotin-avidin conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Biotin-PEG3-Maleimide in Diagnostic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-Maleimide is a heterobifunctional crosslinker that enables the covalent attachment of biotin to proteins, peptides, and other thiol-containing molecules. This reagent is particularly valuable in the development of diagnostic assays due to its unique features. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, typically found in cysteine residues, to form a stable thioether bond. This allows for site-specific biotinylation of proteins and antibodies, which can be advantageous over random biotinylation of amine groups. The polyethylene glycol (PEG) spacer (PEG3) enhances the water solubility of the resulting conjugate, reduces steric hindrance, and minimizes aggregation, thereby preserving the biological activity of the labeled molecule.[1]
The high-affinity interaction between biotin and streptavidin (or avidin) is widely exploited in various diagnostic platforms, including Enzyme-Linked Immunosorbent Assays (ELISA), lateral flow immunoassays (LFIA), and biosensors, to facilitate sensitive detection and signal amplification.[]
Key Applications in Diagnostic Assays
Biotin-PEG3-Maleimide is instrumental in a variety of diagnostic applications:
-
Immunoassays (ELISA, Western Blot): For the development of sensitive detection systems where a biotinylated antibody or antigen is captured by streptavidin conjugated to an enzyme (e.g., HRP, AP) or a fluorescent probe.
-
Lateral Flow Immunoassays (LFIA): In the preparation of biotinylated detection reagents (e.g., antibodies) that bind to streptavidin-coated particles (e.g., gold nanoparticles) or are captured at a streptavidin test line.[3][4]
-
Biosensors: For the immobilization of biotinylated biorecognition elements (e.g., antibodies, aptamers) onto streptavidin-coated sensor surfaces.[5]
-
Affinity Purification: For the capture and purification of target molecules from complex samples using streptavidin-coated beads or surfaces.
Advantages of Biotin-PEG3-Maleimide in Diagnostic Assays
-
Site-Specific Conjugation: The maleimide group's reactivity towards thiol groups allows for a more controlled and site-specific biotinylation compared to amine-reactive NHS esters, which can randomly modify lysine residues that may be crucial for antigen binding.
-
Enhanced Stability: The thioether bond formed between the maleimide and thiol is highly stable, ensuring the integrity of the biotinylated molecule throughout the assay procedure.
-
Improved Solubility and Reduced Aggregation: The hydrophilic PEG3 spacer improves the water solubility of the conjugate and prevents aggregation, which is often a problem with hydrophobic biotin moieties.
-
Reduced Steric Hindrance: The PEG spacer arm extends the biotin moiety away from the surface of the labeled molecule, improving its accessibility for binding to streptavidin.
Quantitative Data Presentation
The following table summarizes key quantitative parameters relevant to the use of Biotin-PEG3-Maleimide in diagnostic assays. Direct comparative data with other linkers from a single study is often limited; therefore, this table compiles representative data from various sources to provide a general overview.
| Parameter | Value/Range | Assay Type | Comments |
| Optimal Molar Ratio (Biotin-PEG3-Mal : Protein) | 5:1 to 20:1 | Antibody Conjugation | The optimal ratio needs to be determined empirically for each protein to achieve the desired degree of labeling without compromising its activity. |
| Reaction pH for Maleimide-Thiol Conjugation | 6.5 - 7.5 | Bioconjugation | At pH 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than with amines, ensuring high specificity. |
| Conjugation Efficiency | >90% | Antibody Labeling | High efficiency can be achieved under optimal conditions. The degree of labeling should be quantified post-conjugation. |
| Stability of Thioether Bond | High | General | The thioether linkage is significantly more stable than the disulfide bonds often targeted for site-specific modification, especially in the reducing environment of biological samples. |
| Limit of Detection (LOD) in ELISA | Low ng/mL to pg/mL range | ELISA | The use of biotin-streptavidin amplification systems generally leads to high sensitivity. The specific LOD depends on the antibody-antigen pair and assay optimization. |
| Limit of Detection (LOD) in Lateral Flow | ng/mL range | Lateral Flow Immunoassay | Biotinylated probes in combination with streptavidin-coated nanoparticles provide a sensitive detection system. |
| Limit of Detection (LOD) in Biosensors | 46.1 ng/mL (for NGAL) | Biolayer Interferometry (BLI) | An example of a biosensor using biotinylated antibodies for capture. |
Experimental Protocols
Protocol 1: Quantification of Free Thiols on Antibodies
Prior to conjugation with Biotin-PEG3-Maleimide, it is crucial to quantify the number of available free sulfhydryl groups on the antibody. This can be achieved using Ellman's Reagent (DTNB).
Materials:
-
Antibody solution (in a thiol-free buffer, e.g., PBS pH 7.2)
-
Ellman's Reagent (5,5'-dithiobis(2-nitrobenzoic acid))
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine or N-acetylcysteine (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of cysteine or N-acetylcysteine in the Reaction Buffer.
-
Add Ellman's Reagent solution to each standard.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot the absorbance versus the molar concentration of the thiol standard.
-
-
Sample Measurement:
-
Add the antibody solution to the Reaction Buffer.
-
Add Ellman's Reagent solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of free thiols in the antibody sample using the standard curve.
-
Calculate the molar ratio of free thiols to antibody.
-
Protocol 2: Biotinylation of Antibodies with Biotin-PEG3-Maleimide
This protocol describes the site-specific biotinylation of an antibody by targeting free thiol groups. If the antibody does not have accessible free thiols, disulfide bonds in the hinge region can be selectively reduced.
Materials:
-
Antibody (at 1-10 mg/mL in an amine-free and thiol-free buffer, e.g., PBS, pH 7.2-7.4)
-
Biotin-PEG3-Maleimide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (optional, e.g., TCEP, DTT)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
(Optional) Reduction of Antibody Disulfide Bonds:
-
If the antibody has no free thiols, incubate it with a 10- to 20-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with a degassed, nitrogen-purged conjugation buffer (e.g., PBS, pH 7.2).
-
-
Prepare Biotin-PEG3-Maleimide Solution:
-
Immediately before use, dissolve Biotin-PEG3-Maleimide in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved Biotin-PEG3-Maleimide to the antibody solution at a 10- to 20-fold molar excess over the available thiol groups.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction:
-
Add a quenching reagent such as L-cysteine to a final concentration of 1-5 mM to react with any excess maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess biotinylation reagent and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against PBS.
-
-
Characterization:
-
Determine the protein concentration of the biotinylated antibody (e.g., by measuring absorbance at 280 nm).
-
Determine the degree of biotinylation using a HABA assay or a fluorescent biotin quantification kit.
-
Protocol 3: Sandwich ELISA using a Biotin-PEG3-Maleimide Labeled Detection Antibody
This protocol outlines a typical sandwich ELISA procedure.
Materials:
-
Capture antibody
-
Biotinylated detection antibody (prepared as in Protocol 2)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
Antigen standard and samples
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well microplate
-
Plate reader
Procedure:
-
Coating:
-
Dilute the capture antibody in Coating Buffer and add 100 µL to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of antigen standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the biotinylated detection antibody in Blocking Buffer and add 100 µL to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute Streptavidin-HRP in Blocking Buffer and add 100 µL to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Development and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate until a color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Visualizations
Mechanism of Biotin-PEG3-Maleimide Conjugation
Caption: Reaction of Biotin-PEG3-Maleimide with a thiol-containing protein.
Experimental Workflow for Antibody Biotinylation
Caption: Workflow for the biotinylation of an antibody using Biotin-PEG3-Maleimide.
Signaling Pathway in a Sandwich ELISA
Caption: Signal generation in a sandwich ELISA using a biotinylated detection antibody.
References
- 1. vectorlabs.com [vectorlabs.com]
- 3. Lateral flow immunoassay with peptide-functionalized gold nanoparticles for rapid detection of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibody-Based Biolayer Interferometry Platform for Rapid Detection of Neutrophil Gelatinase-Associated Lipocalin [mdpi.com]
Application Notes and Protocols for Protein Immobilization using Biotin-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of proteins onto surfaces is a cornerstone of numerous life science applications, from diagnostics and drug discovery to proteomics and biomaterials development. Biotin-PEG3-Maleimide (Biotin-PEG3-Mal) is a heterobifunctional crosslinker that offers a robust and versatile method for achieving controlled, oriented protein immobilization. This reagent combines the high specificity of the biotin-streptavidin interaction with the selective reactivity of a maleimide group towards sulfhydryl moieties on proteins.
The structure of this compound features three key components:
-
Biotin: A vitamin with an exceptionally strong and specific affinity for streptavidin and avidin. This interaction is one of the strongest non-covalent bonds known in nature, providing a stable anchor for immobilization.
-
Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic PEG linker enhances the water solubility of the molecule and the resulting protein conjugate, which helps to reduce aggregation.[1] The spacer arm also minimizes steric hindrance, ensuring that the biotin moiety is readily accessible for binding to streptavidin and that the immobilized protein maintains its native conformation and activity.
-
Maleimide Group: This functional group reacts specifically and efficiently with free sulfhydryl (thiol) groups (-SH) on cysteine residues of a protein.[1] This reaction occurs under mild pH conditions (6.5-7.5) to form a stable, covalent thioether bond.[2]
This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in immobilizing proteins on streptavidin-coated surfaces.
Principle of Immobilization
The immobilization strategy using this compound is a two-step process. First, the protein of interest is biotinylated by reacting its free cysteine residues with the maleimide group of this compound. Second, the resulting biotinylated protein is introduced to a streptavidin-coated surface, where the biotin tag facilitates a strong and specific attachment. This method ensures that the protein is oriented away from the surface, enhancing its biological activity and accessibility for interaction studies.
Key Applications
The use of this compound for protein immobilization is advantageous in a variety of applications:
-
Biosensor and Microarray Development: Covalently attaching proteins to biosensor chips (e.g., for Surface Plasmon Resonance - SPR) or microarray slides in a controlled orientation is critical for accurate and reproducible detection of binding events.[3][4]
-
Drug Screening and Discovery: Immobilized enzymes, receptors, or antigens can be used in high-throughput screening assays to identify and characterize potential drug candidates.
-
Affinity Purification: Proteins or antibodies immobilized on beads or other matrices can be used to capture and purify their specific binding partners from complex biological samples.
-
Biomaterial Functionalization: Modifying the surface of biomaterials with specific proteins can enhance their biocompatibility and promote desired cellular responses.
Data Presentation: Quantitative Analysis of Protein Immobilization
The following table summarizes representative quantitative data from experiments involving the biotinylation of a model protein (e.g., a 50 kDa protein with a single reactive cysteine) and its subsequent immobilization on a streptavidin-coated biosensor chip, as analyzed by UV-Vis spectroscopy and Quartz Crystal Microbalance (QCM).
| Parameter | Method | Result | Interpretation |
| Protein Biotinylation | |||
| Molar Ratio (this compound : Protein) | - | 20:1 | A molar excess of the biotinylation reagent drives the reaction to completion. |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | 0.9 - 1.1 biotin/protein | Indicates a near-stoichiometric labeling of the available cysteine residue. |
| Protein Recovery after Labeling | BCA Protein Assay | > 90% | Demonstrates minimal protein loss during the labeling and purification process. |
| Protein Immobilization | |||
| Surface | Streptavidin-coated QCM sensor | - | Provides a high-density of biotin-binding sites for efficient capture. |
| Immobilized Protein Mass | Quartz Crystal Microbalance (QCM) | 150 - 250 ng/cm² | Represents a dense monolayer of the immobilized 50 kDa protein. |
| Binding Activity of Immobilized Protein | SPR or ELISA | > 95% | The oriented immobilization preserves the protein's biological function. |
Experimental Protocols
Protocol 1: Biotinylation of a Thiol-Containing Protein
This protocol describes the biotinylation of a protein with available cysteine residues using this compound.
Materials:
-
Protein of interest (containing free sulfhydryl groups)
-
This compound
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.0.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Quenching solution: 1 M Dithiothreitol (DTT) or L-cysteine
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. Note: TCEP is preferred over DTT as it does not contain a thiol group that can react with the maleimide.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching solution (e.g., DTT or L-cysteine) to a final concentration of 10 mM to react with any excess maleimide reagent. Incubate for 15 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization (Optional):
-
Determine the Degree of Labeling (DOL) using a HABA assay or by mass spectrometry.
-
Protocol 2: Immobilization of Biotinylated Protein on a Streptavidin-Coated Surface
This protocol describes the immobilization of the biotinylated protein onto a streptavidin-coated surface, such as a biosensor chip or a microplate.
Materials:
-
Biotinylated protein (from Protocol 1)
-
Streptavidin-coated surface (e.g., SPR sensor chip, 96-well plate)
-
Immobilization Buffer: PBS (Phosphate Buffered Saline), pH 7.4
-
Blocking Buffer: PBS containing 1% BSA (Bovine Serum Albumin) or other suitable blocking agent.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Surface Preparation:
-
Wash the streptavidin-coated surface three times with Immobilization Buffer to remove any preservatives.
-
-
Protein Immobilization:
-
Dilute the biotinylated protein in Immobilization Buffer to a suitable concentration (typically 10-50 µg/mL for biosensors, or 1-10 µg/mL for microplates).
-
Incubate the diluted biotinylated protein solution on the streptavidin-coated surface for 30-60 minutes at room temperature with gentle agitation.
-
-
Blocking:
-
Wash the surface three times with Wash Buffer to remove any unbound protein.
-
Incubate the surface with Blocking Buffer for 30 minutes at room temperature to block any remaining non-specific binding sites.
-
-
Final Washes:
-
Wash the surface three to five times with Wash Buffer.
-
The surface with the immobilized protein is now ready for use in downstream applications.
-
Mandatory Visualizations
Experimental Workflow for Protein Immobilization
Caption: Workflow for protein immobilization using this compound.
Logical Relationship of this compound Components
Caption: Functional components of the this compound crosslinker.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 1431618-70-0 | BroadPharm [broadpharm.com]
- 3. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Affinity Immobilization of Proteins Using Biotin- and GST-Based Coupling Strategies | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Utilizing Biotin-PEG3-Mal in Proteasome-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biotin-PEG3-Mal in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker plays a crucial role in PROTAC efficacy, influencing the stability and geometry of the ternary complex. This compound is a versatile heterobifunctional linker that offers several advantages in PROTAC design and application. The maleimide group allows for the specific and stable conjugation to thiol groups (e.g., cysteine residues) on a POI ligand, while the biotin handle serves as a powerful tool for a variety of biochemical and analytical applications. The polyethylene glycol (PEG) spacer enhances the solubility and cell permeability of the resulting PROTAC.
These application notes provide a comprehensive guide to the synthesis, application, and evaluation of PROTACs incorporating the this compound linker.
General Workflow for Developing and Evaluating a this compound-Containing PROTAC
A systematic approach is essential for the successful development and characterization of a novel PROTAC. The following workflow outlines the key stages, from initial synthesis to comprehensive biological evaluation.
Caption: A general workflow for the development of PROTACs.
Data Presentation
While specific quantitative data for a PROTAC utilizing the this compound linker is not yet publicly available in peer-reviewed literature, the following tables illustrate how such data should be structured for clear comparison. Researchers developing novel PROTACs with this linker can use these templates to present their findings.
Table 1: In Vitro Degradation Efficiency
| PROTAC ID | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Timepoint (h) | Cell Line |
| Example-PROTAC-1 | e.g., BRD4 | e.g., Pomalidomide | Data | Data | Data | e.g., HeLa |
| Example-PROTAC-2 | e.g., BTK | e.g., VHL-1 | Data | Data | Data | e.g., Ramos |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage.
Table 2: Binding Affinities
| Component | Binding Partner | Assay | Kd (nM) | IC50 (nM) |
| Example-PROTAC-1 | Target Protein (e.g., BRD4) | SPR | Data | N/A |
| Example-PROTAC-1 | E3 Ligase (e.g., CRBN) | FP | N/A | Data |
| Target Ligand | Target Protein (e.g., BRD4) | ITC | Data | N/A |
| E3 Ligase Ligand | E3 Ligase (e.g., CRBN) | SPR | Data | N/A |
Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration; N/A: Not Applicable.
Signaling Pathway: The Ubiquitin-Proteasome System
The core mechanism of action for any PROTAC, including those synthesized with this compound, is the hijacking of the ubiquitin-proteasome system (UPS). The following diagram illustrates this fundamental signaling pathway.
Optimizing Biotin-PEG3-Maleimide Reactions: A Guide to pH and Protocol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-Maleimide is a versatile reagent widely employed in bioconjugation for the selective labeling of thiol-containing molecules such as proteins, peptides, and antibodies. The maleimide group reacts specifically with sulfhydryl groups (thiols) to form a stable thioether bond, while the biotin moiety allows for high-affinity binding to streptavidin and avidin, enabling a broad range of applications in detection, purification, and targeted drug delivery. The efficiency and specificity of this conjugation reaction are critically dependent on the reaction pH. This document provides a detailed guide to understanding the optimal pH for Biotin-PEG3-Maleimide reactions, outlines comprehensive experimental protocols, and discusses key considerations to ensure successful and reproducible bioconjugation.
The Critical Role of pH in Maleimide-Thiol Chemistry
The reaction between a maleimide and a thiol is a Michael addition, where the nucleophilic thiolate anion attacks the electron-deficient double bond of the maleimide ring. The pH of the reaction medium governs the equilibrium between the protonated thiol (R-SH) and the more reactive deprotonated thiolate (R-S⁻). Concurrently, the maleimide ring is susceptible to hydrolysis, a competing reaction that is also pH-dependent. Therefore, selecting the optimal pH is a crucial balancing act to maximize the rate of the desired conjugation while minimizing side reactions.
The Optimal pH Range: 6.5 to 7.5
For the vast majority of applications involving Biotin-PEG3-Maleimide, the optimal pH range for the conjugation reaction is 6.5 to 7.5 .[1][2]
-
Below pH 6.5: The concentration of the highly reactive thiolate anion is reduced as the equilibrium shifts towards the protonated thiol. This leads to a significant decrease in the reaction rate.[3]
-
Above pH 7.5: While the concentration of the thiolate anion increases, two undesirable side reactions become more prominent:
-
Hydrolysis of the Maleimide Ring: The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid, thereby reducing the concentration of the active labeling reagent. This hydrolysis rate increases significantly with increasing pH.[4][5]
-
Reaction with Amines: At pH values above 7.5, the maleimide group can start to react with primary amines, such as the side chain of lysine residues in proteins. This loss of chemoselectivity can lead to non-specific labeling. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, highlighting the importance of maintaining the recommended pH range for specificity.
-
Quantitative Data Summary
The following tables summarize the pH-dependent kinetics of the key reactions involved in maleimide-thiol conjugation.
Table 1: pH Dependence of Maleimide Reactions
| pH Range | Primary Reaction with Maleimide | Relative Reaction Rate Comparison | Key Considerations |
| < 6.5 | Thiol-Maleimide Conjugation | Slower reaction rate | Thiol is predominantly protonated (less nucleophilic). |
| 6.5 - 7.5 | Chemoselective Thiol-Maleimide Conjugation | Optimal reaction rate for specific labeling | Thiol reaction is ~1,000x faster than with amines at pH 7.0. |
| > 7.5 | Competitive reaction with primary amines (e.g., lysine) | Rate of amine reaction increases with pH. | Loss of chemoselectivity. |
| > 8.0 | Significant increase in maleimide hydrolysis | Rate of hydrolysis to non-reactive maleamic acid increases. | Reduction in active labeling reagent. |
Table 2: Half-life of N-Substituted Maleimide Hydrolysis at 37°C
| Maleimide Derivative | pH | Half-life (t½) | Reference |
| N-alkyl thiosuccinimide | 7.4 | ~27 hours | |
| N-aryl thiosuccinimide | 7.4 | ~1.5 hours | |
| N-fluorophenyl thiosuccinimide | 7.4 | ~0.7 hours | |
| Maleimide-PEG conjugate | 7.4 | 30% hydrolysis in 16 hours | |
| Maleimide-PEG conjugate | 9.2 | Complete hydrolysis in 14 hours |
Note: The hydrolysis rates can be influenced by the specific N-substituent on the maleimide ring. Electron-withdrawing groups can increase the rate of hydrolysis.
Experimental Protocols
The following are detailed protocols for the biotinylation of proteins and peptides with Biotin-PEG3-Maleimide.
Protocol 1: Biotinylation of a Thiol-Containing Protein (e.g., Antibody)
Materials:
-
Biotin-PEG3-Maleimide
-
Protein to be labeled (e.g., IgG)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), 100 mM sodium phosphate, or 100 mM HEPES, pH 7.0-7.5. Ensure the buffer is free of thiols.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) hydrochloride.
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes. TCEP is preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed by a desalting column prior to adding the Biotin-PEG3-Maleimide.
-
Degas the buffer to minimize re-oxidation of thiols.
-
-
Biotin-PEG3-Maleimide Stock Solution Preparation:
-
Immediately before use, dissolve the Biotin-PEG3-Maleimide in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Biotin-PEG3-Maleimide stock solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if the biotin derivative is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-fold molar excess over the maleimide. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted Biotin-PEG3-Maleimide and quenching reagent by size-exclusion chromatography (e.g., a G-25 desalting column) or dialysis against the desired storage buffer.
-
-
Characterization and Storage:
-
Determine the degree of labeling using a suitable method (e.g., HABA assay or mass spectrometry).
-
Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, with the addition of a cryoprotectant like glycerol if necessary.
-
Protocol 2: Biotinylation of a Cysteine-Containing Peptide
Materials:
-
Biotin-PEG3-Maleimide
-
Cysteine-containing peptide
-
Conjugation Buffer: 100 mM sodium phosphate, pH 6.5-7.0, containing 1 mM EDTA.
-
Anhydrous DMSO or DMF
-
Quenching Reagent: 2-Mercaptoethanol
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the lyophilized peptide in the Conjugation Buffer to a concentration of 1-5 mg/mL. Degas the buffer prior to use.
-
-
Biotin-PEG3-Maleimide Stock Solution Preparation:
-
Prepare a fresh 10 mM stock solution of Biotin-PEG3-Maleimide in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 1.1 to 1.5-fold molar excess of the Biotin-PEG3-Maleimide stock solution to the peptide solution. The smaller excess is used to minimize the purification burden of unreacted maleimide.
-
Mix and allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by RP-HPLC if possible.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of 2-mercaptoethanol to quench any unreacted maleimide.
-
-
Purification of the Biotinylated Peptide:
-
Purify the biotinylated peptide from unreacted starting materials and byproducts using reverse-phase HPLC (RP-HPLC).
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Lyophilize the purified peptide for long-term storage at -20°C or -80°C.
-
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the core concepts and workflows discussed in these application notes.
Caption: pH-dependent reaction pathways for Biotin-PEG3-Maleimide.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
Biotin-PEG3-Mal storage and stability conditions.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-Mal is a heterobifunctional crosslinker that contains a biotin moiety for affinity binding, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a maleimide group for covalent conjugation to sulfhydryl-containing molecules. The PEG spacer enhances solubility and reduces steric hindrance. Understanding the storage and stability of this reagent is critical for successful bioconjugation and subsequent applications. These notes provide detailed guidelines on storage conditions, stability considerations, and protocols for handling and stability assessment.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its reactivity and ensure experimental reproducibility. The stability of the compound is primarily influenced by temperature, moisture, and pH, particularly concerning the maleimide group.
Recommended Storage Conditions
It is essential to protect this compound from moisture and light.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Recommendations |
| Solid Powder | -20°C[1][2][3][4] | Up to 3 years[1] | Store under a dry, inert atmosphere (e.g., argon or nitrogen) and protect from light. |
| 4°C | Up to 2 years | Short-term storage only. Protect from moisture and light. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous grade solvent (e.g., DMSO, DMF). |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Note: Always refer to the manufacturer's specific recommendations provided on the product datasheet.
Stability Considerations
The stability of this compound is dictated by its two primary functional components: the maleimide group and the PEG linker.
Maleimide Group Stability
The maleimide group is highly reactive towards sulfhydryls but is also susceptible to hydrolysis, which renders it inactive for conjugation.
-
pH Dependence : The rate of maleimide hydrolysis is significantly influenced by pH. Hydrolysis increases at pH values above 7.5. The optimal pH range for conjugation reactions with sulfhydryls is between 6.5 and 7.5, which provides a balance between efficient conjugation and minimal hydrolysis.
-
Hydrolysis Product : Hydrolysis opens the maleimide ring to form a non-reactive maleamic acid derivative, which cannot participate in the desired Michael addition reaction with a thiol.
PEG Linker Stability
The polyethylene glycol (PEG) spacer is generally stable. However, it can be susceptible to oxidative degradation, which is accelerated by exposure to oxygen, elevated temperatures, and light. Storing under an inert atmosphere and in the dark is recommended to minimize this degradation.
Conjugate Stability
The thioether bond formed between the maleimide and a sulfhydryl group can undergo a retro-Michael reaction, leading to cleavage of the conjugate. This process is more prevalent in the presence of other thiols, such as glutathione in biological systems. The resulting succinimide ring can also be hydrolyzed, and this ring-opening can paradoxically stabilize the conjugate against the retro-Michael reaction.
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Equilibration : Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.
-
Solvent Selection : Use an anhydrous, amine-free solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reconstitution : Add the appropriate volume of solvent to the vial to achieve the desired stock concentration. Mix gently by vortexing or pipetting until the solid is completely dissolved.
-
Storage : For immediate use, proceed with the conjugation protocol. For storage, aliquot the stock solution into small, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Bioconjugation with a Thiol-Containing Protein
This protocol provides a general guideline for conjugating this compound to a protein with available sulfhydryl groups.
-
Buffer Preparation : Prepare a conjugation buffer with a pH between 6.5 and 7.5 (e.g., Phosphate-Buffered Saline (PBS) with EDTA). Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Protein Preparation : Dissolve the thiol-containing protein in the conjugation buffer. If the sulfhydryl groups are in the form of disulfides, they may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Reagent Preparation : Immediately before use, dissolve the required amount of this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation : Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Purification : Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.
-
Characterization : Confirm the extent of biotinylation using methods such as the HABA assay or mass spectrometry.
Protocol 3: Assessment of Maleimide Hydrolysis
This protocol can be used to determine the stability of the maleimide group in a specific buffer.
-
Solution Preparation : Dissolve this compound in the buffer of interest to a known concentration.
-
Incubation : Incubate the solution at a defined temperature (e.g., room temperature).
-
Time Points : At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis : Analyze the samples by reverse-phase HPLC. The hydrolysis of the maleimide can be monitored by the appearance of a new peak corresponding to the hydrolyzed product and a decrease in the peak area of the intact this compound.
-
Quantification : Calculate the percentage of hydrolysis at each time point by comparing the peak areas.
Visualizations
Caption: Reaction pathways for Biotin-PEG3-Maleimide.
Caption: Workflow for a typical bioconjugation experiment.
References
Troubleshooting & Optimization
Preventing protein precipitation after Biotin-PEG3-Mal conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG3-Mal conjugation. Our goal is to help you prevent protein precipitation and achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses common issues, particularly protein precipitation, that may arise during and after conjugation with this compound.
My protein precipitated after adding the this compound reagent. What could be the cause?
Protein precipitation upon addition of a maleimide reagent is a common issue that can stem from several factors:
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Over-modification: The addition of multiple this compound molecules can alter the protein's isoelectric point and increase its hydrophobicity, leading to aggregation and precipitation.[1]
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation, a tendency that can be exacerbated by the conjugation process.[2]
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact protein stability. Most proteins have a specific pH range where they are most stable.
-
Solvent Mismatch: this compound is often dissolved in an organic solvent like DMSO or DMF. The addition of this solvent to your aqueous protein solution can induce precipitation if not done carefully and if the final solvent concentration is too high.
-
Hydrophobicity of the Biotin Moiety: Biotin itself is a hydrophobic molecule. While the PEG spacer in this compound is designed to increase water solubility, the addition of biotin can still increase the overall hydrophobicity of the protein, potentially leading to precipitation.[3]
How can I prevent my protein from precipitating during conjugation?
To prevent protein precipitation, consider the following preventative measures:
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Optimize the Molar Ratio: Do not use an excessive molar ratio of the this compound reagent to your protein. Start with a lower ratio (e.g., 5:1 to 20:1) and empirically determine the optimal ratio that provides sufficient labeling without causing precipitation.
-
Adjust Protein Concentration: If you observe precipitation, try reducing the concentration of your protein solution (e.g., 1-10 mg/mL).[4][5]
-
Buffer Selection and pH Control: Use a buffer system that maintains the stability of your protein. For the maleimide-thiol reaction, a pH between 6.5 and 7.5 is ideal to ensure specific reaction with thiols while minimizing reactions with amines. Buffers such as PBS or HEPES are good starting points. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT).
-
Controlled Reagent Addition: Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF and add it dropwise to your protein solution while gently stirring. This helps to avoid localized high concentrations of the organic solvent.
-
Inclusion of Stabilizing Additives: Consider adding stabilizing agents to your buffer, such as non-ionic detergents (e.g., Tween-20) or glycerol, to help maintain protein solubility.
My this compound solution is cloudy. Can I still use it?
No, it is not recommended to use a cloudy or precipitated this compound solution. Cloudiness indicates that the reagent is not fully dissolved, which can lead to inaccurate concentration calculations and an increased risk of protein precipitation when added to your reaction. Ensure the reagent is completely dissolved in an appropriate anhydrous solvent like DMSO or DMF immediately before use.
What is the optimal buffer for the conjugation reaction?
The ideal buffer for this compound conjugation should meet the following criteria:
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pH: Maintained between 6.5 and 7.5 for optimal maleimide-thiol reactivity and specificity.
-
Amine-Free: To avoid side reactions with the maleimide group, the buffer should not contain primary amines (e.g., Tris, glycine).
-
Thiol-Free: The buffer must not contain reducing agents with thiol groups like DTT or β-mercaptoethanol, as they will compete with the protein's thiols for reaction with the maleimide.
Recommended buffers include phosphate-buffered saline (PBS) and HEPES.
I need to reduce disulfide bonds in my protein before conjugation. What reducing agent should I use?
If your protein's cysteine residues are involved in disulfide bonds, you will need to reduce them to generate free thiols for conjugation.
-
Recommended: Use a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is advantageous because it does not contain a thiol group and therefore does not need to be removed before adding the this compound.
-
To Avoid: If you use DTT, it must be completely removed from the protein solution before adding the maleimide reagent, typically through a desalting column or dialysis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG3 spacer in this compound?
The polyethylene glycol (PEG) spacer arm in this compound serves two main purposes. First, it is hydrophilic, which helps to increase the water solubility of the biotinylated protein and reduce the likelihood of aggregation. Second, the spacer arm provides distance between the biotin molecule and the protein, which can reduce steric hindrance and improve the accessibility of biotin for binding to avidin or streptavidin.
Q2: How can I confirm that my protein is successfully biotinylated?
Several methods can be used to confirm biotinylation:
-
HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the amount of biotin incorporated into a protein.
-
Western Blot: You can detect the biotinylated protein on a Western blot using a streptavidin-HRP conjugate.
-
Mass Spectrometry: Mass spectrometry can be used to determine the exact mass of the conjugated protein, which will increase with the addition of each this compound molecule.
Q3: How should I store my biotinylated protein?
For short-term storage (up to one week), keep the purified conjugate at 2-8°C in the dark. For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol and store at -20°C. Adding a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor such as sodium azide (0.01-0.03%) can also help preserve the integrity of the conjugate.
Q4: Can I quench the conjugation reaction?
Yes, the reaction can be stopped by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.
Q5: How do I remove excess, unreacted this compound?
Excess reagent can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommendation | Rationale |
| Protein Concentration | 1-10 mg/mL | High concentrations can promote aggregation. |
| Buffer pH | 6.5 - 7.5 | Optimal for specific maleimide-thiol reaction; minimizes hydrolysis and side reactions. |
| Buffer Composition | Amine-free and thiol-free (e.g., PBS, HEPES) | Prevents competition for the maleimide reagent. |
| Reducing Agent (if needed) | TCEP (10- to 100-fold molar excess) | Reduces disulfides without introducing competing thiols. |
| Molar Ratio (Reagent:Protein) | 5:1 to 20:1 | A starting point; should be optimized to achieve desired labeling without causing precipitation. |
| Reaction Temperature | Room temperature or 4°C | Milder temperatures (4°C) can be used for sensitive proteins, though the reaction may proceed slower. |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | Should be optimized for the specific protein and desired degree of labeling. |
Table 2: Troubleshooting Protein Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Precipitation upon adding this compound | - Over-modification- High protein concentration- Suboptimal buffer pH | - Decrease the molar ratio of the reagent.- Reduce the protein concentration.- Ensure the buffer pH is within the protein's stability range (and optimal for the reaction). |
| Cloudy reagent solution | Poor solubility of this compound | - Prepare the reagent solution fresh in anhydrous DMSO or DMF.- Ensure complete dissolution before adding to the protein. |
| Precipitation during incubation | - Protein instability under reaction conditions- Increased hydrophobicity of the conjugate | - Add stabilizing agents (e.g., glycerol, non-ionic detergents).- Optimize reaction time and temperature. |
| Low recovery after purification | Precipitation and loss of protein during conjugation and purification steps | - See "Precipitation upon adding this compound" and "Precipitation during incubation".- Adjust the purification method to minimize protein loss. |
Experimental Protocols
Protocol: this compound Conjugation to a Thiol-Containing Protein
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Protein Preparation: a. Prepare the protein solution in an amine-free, thiol-free, and degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5. The recommended protein concentration is 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.
-
This compound Reagent Preparation: a. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Slowly add the desired volume of the this compound stock solution to the protein solution while gently stirring. Aim for a starting molar ratio of 10:1 to 20:1 (reagent to protein). b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
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Quenching and Purification: a. (Optional) To stop the reaction, add a small molecule thiol like cysteine to a final concentration of 1-10 mM to quench any unreacted maleimide. b. Purify the biotinylated protein from excess reagent and byproducts using a desalting column or dialysis.
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical reaction of this compound with a protein thiol.
References
- 1. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting low yield in Biotin-PEG3-Maleimide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the biotinylation of thiol-containing molecules using Biotin-PEG3-Maleimide.
Frequently Asked Questions (FAQs)
Q1: What is Biotin-PEG3-Maleimide and what is it used for? Biotin-PEG3-Maleimide is a bioconjugation reagent used to attach a biotin label to proteins, peptides, or other molecules that contain a free sulfhydryl (thiol) group, such as a cysteine residue.[1][2][3] The maleimide group selectively reacts with thiols to form a stable thioether bond.[1][4] The hydrophilic PEG3 (polyethylene glycol) spacer helps to increase the water solubility of the labeled molecule, which can reduce aggregation. This process, known as biotinylation, is widely used in research and diagnostics for purification, detection, and immobilization of biomolecules.
Q2: What is the optimal pH for the Biotin-PEG3-Maleimide reaction? The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5. Within this pH range, the reaction is highly selective for thiol groups. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines (like those on lysine residues). Below pH 6.5, the reaction rate slows down significantly. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis (rendering it inactive) and can start to react with amines, leading to loss of selectivity.
Q3: Why is my conjugation yield consistently low? Low conjugation yield is a common issue that can stem from several factors:
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Maleimide Hydrolysis: The maleimide group is unstable in aqueous solutions, especially at pH levels above 7.5, and can hydrolyze to a non-reactive maleamic acid. It is crucial to prepare aqueous solutions of the maleimide reagent immediately before use.
-
Thiol Oxidation: The target sulfhydryl groups on your molecule can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides. This can be prevented by using degassed buffers and adding a chelating agent like EDTA.
-
Inactive Starting Material: Your protein or peptide may have its cysteine residues already tied up in disulfide bonds. These must be reduced to free thiols before the reaction can occur.
-
Suboptimal Reaction Conditions: Incorrect pH, insufficient molar excess of the maleimide reagent, or inappropriate buffer composition (e.g., using Tris buffer which contains a primary amine) can all lead to poor efficiency.
Q4: How should I store Biotin-PEG3-Maleimide? To prevent degradation, especially hydrolysis of the maleimide group, the solid reagent should be stored desiccated at -20°C. For stock solutions, dissolve the reagent in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store at -20°C in small aliquots to avoid moisture and repeated freeze-thaw cycles. Do not store maleimide reagents in aqueous solutions for extended periods.
Q5: My final biotinylated product seems unstable. What could be the cause? The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in a cellular environment. This can lead to the transfer of the biotin label to other molecules, causing instability of the conjugate and potential off-target effects. Some next-generation maleimides are designed to undergo hydrolysis of the thiosuccinimide ring after conjugation, which stabilizes the linkage.
Troubleshooting Guide for Low Conjugation Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues in your Biotin-PEG3-Maleimide conjugation experiments.
Problem Area 1: Reagent & Buffer Integrity
| Issue | Possible Cause | Recommended Solution |
| Low Reactivity of Maleimide | Hydrolysis of Maleimide Group: The reagent was exposed to moisture during storage or was in an aqueous solution for too long before the reaction. | Store solid reagent desiccated at -20°C. Prepare stock solutions in anhydrous DMSO or DMF and use immediately. Always allow the reagent vial to warm to room temperature before opening to prevent condensation. |
| Incorrect Buffer Composition | Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris) or other thiols (e.g., from DTT carryover). | Use non-amine, thiol-free buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES within the recommended pH range of 6.5-7.5. |
| Suboptimal pH | pH is too low or too high: If pH < 6.5, the reaction is too slow. If pH > 7.5, maleimide hydrolysis is rapid. | Prepare fresh buffer and verify the pH is between 6.5 and 7.5 immediately before starting the conjugation. |
Problem Area 2: Availability of Reactive Thiols on Target Molecule
| Issue | Possible Cause | Recommended Solution |
| No or Few Reactive Sites | Disulfide Bonds: Cysteine residues in the target protein/peptide are oxidized and exist as disulfide bridges (-S-S-), which are unreactive with maleimides. | Reduce the disulfide bonds using an appropriate reducing agent like TCEP or DTT. See Protocol 1 for details. |
| Oxidation During Reaction | Re-oxidation of Thiols: Free thiols have re-formed disulfide bonds during handling due to dissolved oxygen or metal ion catalysis. | Degas all buffers before use to remove oxygen. Include a chelating agent such as 1-5 mM EDTA in the reaction buffer to sequester metal ions. |
| Contamination of Reducing Agent | DTT Carryover: If using DTT for reduction, residual DTT in the protein solution will compete for the maleimide reagent. | DTT must be completely removed after reduction and before adding the Biotin-PEG3-Maleimide. Use a desalting column for efficient removal. TCEP is often preferred as it is thiol-free and typically does not need to be removed. |
Problem Area 3: Reaction Conditions & Stoichiometry
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient Molar Excess: The molar ratio of Biotin-PEG3-Maleimide to the target thiol is too low to drive the reaction to completion. | As a starting point, use a 10 to 20-fold molar excess of the maleimide reagent over the protein/peptide. This ratio may need to be optimized for your specific molecule. |
| Slow Reaction Kinetics | Low Temperature: Reactions performed at 4°C will be significantly slower than at room temperature. | Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C if protein stability is a concern. Perform a time-course experiment to determine the optimal reaction time for your system. |
| Protein Precipitation | Poor Solubility: The addition of the maleimide reagent (from a concentrated DMSO/DMF stock) causes the protein to precipitate. | Add the maleimide stock solution dropwise to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed a level that affects protein solubility (often <10%). |
Summary of Key Experimental Parameters
| Parameter | Recommended Range/Condition | Rationale & Notes | Citations |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Reaction is chemoselective for thiols in this range. | |
| Buffer Type | PBS, HEPES, MES | Must be free of primary amines (like Tris) and thiols. | |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature provides faster kinetics. 4°C can be used for sensitive proteins, but requires longer incubation times. | |
| Reaction Time | 1-2 hours at RT; Overnight at 4°C | Should be optimized for the specific biomolecule. | |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 (Starting Point) | A molar excess drives the reaction forward. The optimal ratio is system-dependent and may be lower (e.g., 2:1 or 5:1). | |
| Additives | 1-5 mM EDTA | Optional, but recommended to prevent metal-catalyzed oxidation of thiols. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol describes the reduction of disulfide bonds in a protein or peptide to generate free thiols available for conjugation.
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Prepare Protein Solution: Dissolve the protein/peptide to be labeled in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2) at a concentration of 1-5 mg/mL.
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Add TCEP: Prepare a fresh stock solution of TCEP (Tris(2-carboxyethyl)phosphine). Add TCEP to the protein solution to a final concentration that is a 10- to 20-fold molar excess relative to the protein.
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Proceed to Conjugation: Because TCEP is thiol-free, it typically does not need to be removed before adding the maleimide reagent. You can proceed directly to Protocol 2 . If DTT is used instead, it must be removed via a desalting column before proceeding.
Protocol 2: Biotinylation with Biotin-PEG3-Maleimide
This protocol outlines the conjugation of the maleimide reagent to the reduced protein/peptide.
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the Biotin-PEG3-Maleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Calculate Reagent Volume: Determine the volume of the maleimide stock solution needed to achieve the desired molar excess (e.g., 10- to 20-fold) over the thiol-containing molecule.
-
Initiate Conjugation: Add the calculated volume of the maleimide stock solution to the reduced protein solution from Protocol 1. Add the reagent dropwise while gently stirring or vortexing to prevent protein precipitation.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction (Optional): To stop the reaction and consume any excess maleimide, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to a final concentration of ~10 mM.
-
Purify Conjugate: Proceed immediately to purification to separate the biotinylated protein from excess reagent and reaction byproducts. See Protocol 3 .
Protocol 3: Purification of the Biotinylated Conjugate
Excess, unreacted Biotin-PEG3-Maleimide must be removed to prevent interference in downstream applications.
-
Select Method: Size-Exclusion Chromatography (SEC) using a desalting column is a rapid and effective method for removing small molecules from larger protein conjugates. Dialysis or Tangential Flow Filtration (TFF) can also be used.
-
Equilibrate Column: Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column or Sephadex G-25) with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply Sample: Load the quenched reaction mixture from Protocol 2 onto the equilibrated column.
-
Separate: Centrifuge the column (for spin columns) or elute with buffer (for gravity-flow columns) according to the manufacturer's instructions. The larger, biotinylated protein will elute in the void volume, while the smaller, unreacted maleimide reagent will be retained in the column matrix.
-
Collect and Store: Collect the purified protein conjugate. Determine its concentration and degree of biotinylation. Store appropriately, typically at 4°C for short-term or -20°C/-80°C for long-term storage.
Protocol 4: Quantifying Biotin Incorporation (HABA Method)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for estimating the number of biotin molecules incorporated per protein molecule.
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Principle: HABA dye binds to avidin, producing a distinct absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm. This decrease is proportional to the amount of biotin in the sample.
-
Procedure: Commercially available kits provide detailed protocols. Generally, a known amount of the biotinylated protein is added to a pre-formed avidin-HABA complex, and the change in absorbance at 500 nm is measured using a spectrophotometer.
-
Calculation: By comparing the absorbance change to a standard curve or using provided formulas, the molar ratio of biotin to protein can be calculated.
Visualizations
Caption: Experimental workflow for Biotin-PEG3-Maleimide conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Reducing non-specific binding of Biotin-PEG3-Mal conjugates
This guide provides troubleshooting advice and answers to frequently asked questions regarding the non-specific binding (NSB) of Biotin-PEG3-Maleimide (Biotin-PEG3-Mal) conjugates. High non-specific binding can lead to excessive background noise and a reduced signal-to-noise ratio in various applications, including immunoassays, protein labeling, and drug delivery systems.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of this compound conjugates?
Non-specific binding refers to the undesirable adhesion of the this compound conjugate, or the molecules it's attached to, to surfaces or molecules other than the intended target. This can happen through various interactions, such as hydrophobic, ionic, or other weak forces, and can significantly obscure the specific signal in an assay.[1][3]
Q2: What are the primary causes of NSB with these conjugates?
NSB with this compound conjugates can arise from several factors:
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Hydrophobic and Hydrophilic Interactions: The conjugate or the labeled protein can non-specifically adsorb to surfaces like polystyrene microtiter plates or nitrocellulose membranes.[1]
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Unreacted Maleimide Groups: If not all maleimide groups react with a thiol, they can later bind non-specifically to other nucleophiles, such as primary amines (e.g., lysine residues) on other proteins, especially at a pH above 7.5.
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Endogenous Biotin: Many biological samples contain endogenous biotin, which can bind to the avidin or streptavidin used for detection, leading to false-positive signals.
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Avidin/Streptavidin Binding: The avidin or streptavidin detection reagent itself can bind non-specifically to surfaces or other proteins. The high glycosylation of avidin can also cause it to bind to lectins in tissue samples.
Q3: Why is reducing NSB critical for my experiments?
Reducing non-specific binding is crucial for obtaining reliable and accurate experimental results. High NSB can:
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Decrease Assay Sensitivity: A high background signal can mask the true signal from the target molecule, making it difficult to detect low-abundance targets.
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Reduce Specificity: It becomes difficult to distinguish between the specific signal and the background noise, leading to inaccurate quantification and false positives.
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Lower Reproducibility: High variability in background levels between experiments can lead to inconsistent and unreliable data.
Q4: What is the optimal pH for a thiol-maleimide conjugation reaction to minimize side reactions?
The ideal pH range for reacting the maleimide group with a thiol (sulfhydryl) group is between 6.5 and 7.5. Within this range, the reaction with thiols is highly specific and efficient. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. At pH values above 7.5, the reactivity towards primary amines increases, which can lead to non-specific conjugation and side reactions.
Q5: How can I quench unreacted maleimide groups to prevent them from causing NSB?
After the conjugation reaction has proceeded for the desired time, any excess or unreacted maleimide groups should be quenched. This is done by adding a small molecule thiol, such as cysteine, 2-mercaptoethanol, or DTT. These quenching agents will react with the remaining maleimides, preventing them from binding non-specifically to other molecules in subsequent steps.
Q6: How do I choose the right blocking agent?
The choice of blocking agent depends on the specific assay system. An ideal blocker saturates all unoccupied binding sites on the solid phase without interfering with the specific interactions of the assay.
-
Protein-based blockers like Bovine Serum Albumin (BSA) and casein are common but can have batch-to-batch variability. It is important to use an IHC-grade BSA that is free from contaminating IgG.
-
Normal serum from the same species as the secondary antibody is highly recommended to block non-specific and Fc-receptor binding.
-
Synthetic blockers , such as those based on Polyethylene Glycol (PEG) or Polyvinyl Alcohol (PVA), offer a more consistent and animal-free alternative.
-
Non-ionic detergents like Tween-20 can be added to wash buffers to help reduce weaker, non-specific interactions.
Troubleshooting Guide
Problem: High Background Signal in an Assay
High background can obscure results and make data interpretation difficult. Below are common causes and their solutions.
| Possible Cause | Recommended Solution |
| Insufficient Surface Blocking | Optimize blocking conditions. Test different blocking agents (see Table 1), increase the concentration, or extend the incubation time (e.g., 2 hours at room temperature or overnight at 4°C). Ensure the blocker is fresh and properly dissolved. |
| Unreacted Maleimide Groups | Quench the conjugation reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with excess maleimide. Purify the conjugate using size exclusion chromatography or dialysis to remove the quenching agent and unreacted maleimide. |
| Endogenous Biotin Activity | If working with cell lysates or tissue samples, pre-incubate with an avidin/biotin blocking solution to saturate any endogenous biotin before adding the biotinylated conjugate. |
| Non-Specific Avidin/Streptavidin Binding | Increase the salt concentration in buffers, as this can reduce the non-specific binding of avidin. Consider using streptavidin instead of avidin, as it is less glycosylated and may show lower non-specific binding to lectins. Adding a non-ionic detergent (e.g., 0.1% Tween-20) to wash buffers can also help. |
| Incorrect Reaction pH | Ensure the maleimide-thiol conjugation is performed within the optimal pH range of 6.5-7.5 to maintain selectivity for thiols over amines. |
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | Potential for batch-to-batch variability; may contain contaminating IgG and endogenous biotin. |
| Non-fat Dry Milk / Casein | 1-5% (w/v) | Effective and inexpensive. | Can mask some antigens; may contain phosphoproteins that interfere with phospho-specific antibodies; may contain biotin. |
| Normal Serum | 5% (v/v) | Highly effective at reducing background from non-specific and Fc-receptor binding. | Must be from the same species as the labeled secondary antibody to avoid cross-reactivity. |
| Synthetic Polymers (PEG, PVA) | Varies | High consistency, animal-origin free, low cross-reactivity. | May require more optimization for specific applications. |
| Fish Gelatin | 0.1-1% (w/v) | Reduces non-specific binding without cross-reacting with mammalian proteins. | Can be less effective than other protein blockers for some applications. |
Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Maximizes reaction rate and specificity for thiols while minimizing hydrolysis of the maleimide and reaction with amines. |
| Temperature | 4°C to 25°C (Room Temp) | Reaction proceeds efficiently at room temperature (1-2 hours) or can be performed overnight at 4°C. |
| Molar Excess of Maleimide | 10-20 fold | A molar excess of the maleimide reagent helps to drive the reaction to completion. This should be optimized for the specific application. |
| Buffer Composition | Sulfhydryl-free (e.g., PBS, HEPES) | Buffers must not contain competing thiols like DTT or 2-mercaptoethanol. Including 5-10 mM EDTA is recommended to chelate metal ions that can catalyze thiol oxidation. |
Experimental Protocols
Protocol 1: General Protocol for Surface Blocking (e.g., ELISA Plate)
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Coat the Surface: Immobilize the desired antigen or capture antibody onto the solid phase (e.g., microplate well) according to your established protocol.
-
Wash: Wash the surface 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound molecules.
-
Prepare Blocking Buffer: Prepare your chosen blocking solution (e.g., 3% w/v BSA in PBS). Ensure it is fully dissolved and filtered if necessary.
-
Block: Add the blocking solution to the surface, ensuring it is completely covered. For a 96-well plate, add 200-300 µL per well.
-
Incubate: Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
Wash: Decant the blocking solution and wash the surface 3-5 times with wash buffer. The surface is now blocked and ready for the next step in your assay.
Protocol 2: Quenching Unreacted Maleimide Groups
-
Perform Conjugation: Carry out the conjugation of your this compound reagent to your thiol-containing molecule in a suitable sulfhydryl-free buffer (pH 6.5-7.5).
-
Prepare Quenching Solution: Prepare a fresh solution of a small-molecule thiol, such as L-cysteine or 2-mercaptoethanol, in the same reaction buffer. A final concentration of 1-10 mM is typically sufficient.
-
Add Quenching Agent: Add the quenching agent to the conjugation reaction mixture.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
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Purify (Optional but Recommended): Remove the excess quenching agent and unreacted biotin reagent from your final conjugate. This is typically done using size-exclusion chromatography (e.g., a desalting column) or dialysis. This step is critical to prevent the quenching agent from interfering with downstream applications.
Visualizations
Caption: Workflow for minimizing non-specific binding from conjugation to detection.
Caption: Key causes of non-specific binding and their corresponding solutions.
Caption: Desired maleimide-thiol reaction versus common side reactions.
References
Technical Support Center: Biotin-PEG3-Maleimide Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching excess Biotin-PEG3-Maleimide after its reaction with thiol-containing molecules.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess Biotin-PEG3-Maleimide?
After the conjugation reaction between Biotin-PEG3-Maleimide and a thiol-containing molecule (e.g., a protein with cysteine residues), any unreacted Biotin-PEG3-Maleimide remains in the solution. The reactive maleimide group on this excess reagent can bind non-specifically to other thiol-containing molecules in subsequent experimental steps. This can lead to high background signals, reduced assay sensitivity, and inaccurate results. Quenching deactivates this excess reagent to prevent such interference.
Q2: What is the principle behind quenching unreacted maleimides?
The quenching process involves adding a small molecule containing a free thiol (sulfhydryl) group to the reaction mixture after the primary conjugation is complete.[1] This "quenching agent" reacts with the excess maleimide groups via the same Michael addition reaction that occurred during the initial biotinylation.[2] This forms a stable, inert thioether bond, effectively capping the reactive maleimide.
Q3: What are suitable quenching agents for Biotin-PEG3-Maleimide?
Several small, thiol-containing molecules can be used to quench excess maleimide. The choice of quenching agent depends on the specific experimental requirements and downstream applications. Common quenching agents include:
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Cysteine: A naturally occurring amino acid that is effective and readily available.[1]
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2-Mercaptoethanol (β-mercaptoethanol or BME): A potent reducing agent and an effective quenching agent.[1]
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Dithiothreitol (DTT): A strong reducing agent, but if used, it's important to note that any excess DTT from a prior reduction step must be removed before the maleimide conjugation reaction.
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N-acetyl-cysteine: An acetylated form of cysteine that can also be used.
Q4: Can I remove the excess Biotin-PEG3-Maleimide without quenching?
Yes, it is possible to remove the unreacted Biotin-PEG3-Maleimide using purification methods that separate molecules based on size. This is a viable alternative if the introduction of a quenching agent and its adduct could interfere with downstream applications. Common purification methods include:
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Size-Exclusion Chromatography (SEC): Using desalting columns or gel filtration to separate the larger biotinylated molecule from the smaller, unreacted maleimide reagent.
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Dialysis: Effective for removing small molecules from solutions of larger proteins.
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Ultrafiltration: Can be used to concentrate the purified conjugate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in downstream assays (e.g., ELISA, Western Blot) | Incomplete quenching or removal of excess Biotin-PEG3-Maleimide. | - Increase the molar excess of the quenching agent (typically 20-50 fold molar excess over the initial maleimide concentration). - Increase the incubation time for the quenching reaction. - Ensure efficient purification after quenching to remove both the quenched maleimide and the excess quenching agent. |
| Loss of biotin signal after quenching and purification | The biotinylated conjugate may have been removed during the purification step. | - Use a purification method with an appropriate molecular weight cutoff (MWCO) to retain your biotinylated molecule. - Optimize the purification protocol to minimize sample loss. |
| Precipitation of the protein during the quenching step | The addition of a high concentration of the quenching agent or changes in buffer conditions may cause the protein to precipitate. | - Add the quenching agent solution dropwise while gently mixing. - Ensure the pH of the quenching agent solution is compatible with the stability of your protein. |
| Reactivity of the quenched sample with other thiol-containing molecules | The quenching reaction may not have gone to completion, or the thioether bond may be undergoing a retro-Michael reaction (thiol exchange). | - Confirm complete quenching by testing a small aliquot of the quenched reaction mixture with a thiol-reactive dye. - For applications requiring long-term stability, consider post-conjugation hydrolysis of the succinimide ring to form a more stable succinamic acid thioether, which is less prone to thiol exchange. This can be promoted by adjusting the pH. |
Experimental Protocols
Protocol: Quenching Excess Biotin-PEG3-Maleimide with L-Cysteine
This protocol provides a general guideline for quenching unreacted Biotin-PEG3-Maleimide following a conjugation reaction.
Materials:
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Reaction mixture containing the biotinylated molecule and excess Biotin-PEG3-Maleimide.
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L-cysteine solution (e.g., 1 M in a compatible buffer, prepared fresh).
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Purification supplies (e.g., desalting column with the appropriate MWCO or dialysis cassette).
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Reaction buffer (e.g., PBS, pH 6.5-7.5).
Procedure:
-
Completion of Biotinylation Reaction: Ensure your initial biotinylation reaction has proceeded for the desired amount of time (typically 1-2 hours at room temperature or overnight at 4°C).
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Preparation of Quenching Solution: Immediately before use, prepare a stock solution of L-cysteine (e.g., 1 M) in a buffer compatible with your biotinylated molecule.
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Addition of Quenching Agent: Add the L-cysteine solution to the reaction mixture to achieve a final concentration that is in significant molar excess (e.g., 20-50 fold) over the initial concentration of Biotin-PEG3-Maleimide. Gently mix the solution.
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Incubation: Allow the quenching reaction to proceed for at least 15-30 minutes at room temperature.
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Purification: Remove the excess L-cysteine and the quenched Biotin-PEG3-Maleimide from your biotinylated molecule using a suitable purification method such as a desalting column or dialysis.
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Storage: Store the purified biotinylated conjugate in an appropriate buffer and at a suitable temperature for your molecule.
Visualizations
Caption: Experimental workflow for biotinylation, quenching, and purification.
Caption: Mechanism of quenching excess Biotin-PEG3-Maleimide.
References
Technical Support Center: Optimizing Biotin-PEG3-Maleimide to Protein Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG3-Maleimide (Biotin-PEG3-Mal) for protein biotinylation. Our goal is to help you optimize the molar ratio and other critical parameters to achieve efficient and consistent conjugation results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the biotinylation of proteins using this compound.
Issue 1: Low or No Biotinylation Efficiency
If you are observing a low degree of biotinylation or no conjugation at all, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Molar Ratio | The molar ratio of this compound to protein is a critical factor. A common starting point is a 5- to 20-fold molar excess of the biotin reagent.[1][2] For dilute protein solutions (<2 mg/mL), a higher molar excess may be necessary.[1] It is recommended to perform small-scale trial conjugations with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to determine the optimal ratio for your specific protein.[3][4] |
| Inactive Maleimide Reagent | The maleimide group is susceptible to hydrolysis, which renders it inactive for conjugation. This hydrolysis is more rapid at pH values above 7.5. Always prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the reagent in aqueous solutions. |
| Unavailable Thiol Groups | The maleimide group of this compound specifically reacts with free sulfhydryl (-SH) groups on cysteine residues. If these cysteine residues are involved in disulfide bonds, they are not available for conjugation. |
| * Reduction of Disulfide Bonds: Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds prior to conjugation. TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent. A 10-100 fold molar excess of TCEP is commonly used. If using DTT (dithiothreitol), it must be removed before adding the biotin reagent, as it will compete for the maleimide groups. | |
| Incorrect Reaction pH | The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. At pH values below 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to non-specific labeling and reduced efficiency for thiol conjugation. |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) will compete with the protein for reaction with the maleimide group. Use non-amine, thiol-free buffers such as PBS or HEPES. |
Issue 2: Protein Precipitation or Aggregation During/After Labeling
Protein precipitation can occur due to changes in the protein's surface properties after biotinylation.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Over-Biotinylation | Attaching too many biotin molecules can alter the protein's solubility and lead to aggregation. |
| * Optimize Molar Ratio: Reduce the molar excess of this compound in the reaction. | |
| * Control Reaction Time: Shorten the incubation time of the conjugation reaction. | |
| Inappropriate Buffer Conditions | The buffer composition can influence protein stability. |
| * Adjust pH and Ionic Strength: Ensure the buffer pH and salt concentration are optimal for your protein's stability. | |
| * Add Solubilizing Agents: Consider adding excipients like glycerol or non-ionic detergents to improve solubility. The PEG spacer in this compound is designed to be hydrophilic and help reduce aggregation. |
Issue 3: Inconsistent Biotinylation Results Between Batches
Variability in the degree of labeling from one experiment to another can be a significant issue.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Reagent Preparation | The concentration and activity of the this compound solution can vary if not prepared consistently. |
| * Fresh Reagent: Always use freshly prepared this compound solution. | |
| * Accurate Pipetting: Ensure accurate measurement of both the protein and biotin reagent. | |
| Variable Reaction Conditions | Minor differences in reaction time, temperature, or pH can lead to different outcomes. |
| * Standardize Protocol: Strictly adhere to a standardized protocol for all biotinylation reactions. | |
| Incomplete Removal of Excess Biotin | Residual, unreacted biotin can interfere with downstream applications and assays. |
| * Efficient Purification: Use a desalting column or dialysis to thoroughly remove excess this compound after the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: There is no single optimal ratio for all proteins. However, a good starting point is a 5- to 20-fold molar excess of this compound to your protein. The ideal ratio should be determined empirically for each specific protein and application by performing a titration experiment.
Q2: How do I prepare my protein for biotinylation with this compound?
A2: Your protein should be in a thiol-free, amine-free buffer at a pH between 6.5 and 7.5. If your protein has disulfide bonds that need to be reduced to expose cysteine residues, treat it with a reducing agent like TCEP before adding the biotin reagent. It is also important to remove any small molecule contaminants from the protein solution by dialysis or using a desalting column.
Q3: What solvent should I use to dissolve this compound?
A3: this compound should be dissolved in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
Q4: How can I determine the degree of biotinylation?
A4: Several methods can be used to determine the biotin-to-protein ratio:
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HABA Assay: This is a common colorimetric method where biotin displaces HABA (4'-hydroxyazobenzene-2-carboxylic acid) from an avidin-HABA complex, causing a decrease in absorbance at 500 nm.
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Spectrophotometric Methods: Some biotinylation reagents, like ChromaLINK™ Biotin Maleimide, have a built-in UV-traceable chromophore that allows for direct quantification of incorporated biotin by measuring absorbance at specific wavelengths.
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Mass Spectrometry: Mass spectrometry can provide a precise measurement of the mass shift after biotinylation, allowing for the determination of the number of biotin molecules attached.
Q5: What are the potential side reactions with maleimide chemistry?
A5: Besides the desired reaction with thiols, maleimides can undergo:
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Hydrolysis: The maleimide ring can open upon exposure to water, especially at pH > 7.5, rendering it inactive.
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Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.
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Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol can be reversible, especially in the presence of other thiols. This can lead to the transfer of the biotin label to other thiol-containing molecules.
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
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Prepare your protein in a degassed, amine-free buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL.
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Add a 10- to 100-fold molar excess of TCEP to the protein solution.
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Incubate the reaction mixture at room temperature for 30-60 minutes.
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The reduced protein solution can be used directly in the conjugation reaction without the need to remove the TCEP.
Protocol 2: Biotinylation of Protein with this compound
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Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
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Add the desired molar excess of the this compound stock solution to the reduced protein solution.
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Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
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To stop the reaction, you can add a small molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted maleimide.
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Purify the biotinylated protein from excess, unreacted this compound and other reaction byproducts using a desalting column (size-exclusion chromatography) or dialysis.
Visualizations
Caption: A flowchart illustrating the key steps in protein biotinylation.
Caption: A decision tree for troubleshooting low biotinylation efficiency.
References
Technical Support Center: Troubleshooting Biotin-PEG3-Maleimide Reactions
This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals resolve common issues encountered during Biotin-PEG3-Maleimide (Mal) conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing low or no conjugation efficiency in my Biotin-PEG3-Mal reaction?
Low or no yield is the most common issue and can stem from several factors related to your reagents, reaction conditions, or the biomolecule itself.
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Problem: Inactive Maleimide Reagent
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Possible Cause: The maleimide group is highly susceptible to hydrolysis (reaction with water), especially at neutral to high pH, rendering it inactive.[1][2][3] This hydrolysis rate increases significantly with increasing pH.[2][4]
-
Solution:
-
Fresh Reagent Preparation: Always prepare aqueous solutions of this compound immediately before use. Do not store the reagent in aqueous buffers.
-
Proper Storage: Store the solid this compound reagent desiccated at -20°C.
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Use Anhydrous Solvents: For stock solutions, use a dry, water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) and store at -20°C, protected from moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
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Verify Activity: If you suspect the reagent has hydrolyzed, its activity can be checked. See the protocol for a qualitative activity test below.
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-
-
Problem: Incorrect Reaction Buffer
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Possible Cause: The presence of incompatible molecules in your buffer can compete with the desired reaction.
-
Solution:
-
Avoid Amines: Do not use buffers containing primary or secondary amines, such as Tris or glycine, as they can react with the maleimide group, especially at pH > 7.5.
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Avoid Thiols: Exclude any extraneous thiol-containing compounds, such as Dithiothreitol (DTT) or β-mercaptoethanol, from the reaction buffer as they will compete with your target molecule for the maleimide.
-
Recommended Buffers: Use non-amine, non-thiol buffers like Phosphate-Buffered Saline (PBS), HEPES, or MES at the correct pH.
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-
-
Problem: Suboptimal Reaction pH
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Possible Cause: The pH of the reaction is critical for efficiency and selectivity.
-
Solution:
-
Optimal Range: Ensure the reaction pH is maintained between 6.5 and 7.5. This range is a compromise between favoring the reaction of the more nucleophilic thiolate anion (RS⁻) and minimizing maleimide hydrolysis and side reactions with amines.
-
High Selectivity: At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.
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-
-
Problem: Unavailable Sulfhydryl Groups on Target Molecule
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Possible Cause: The thiol (-SH) groups on your cysteine-containing protein or peptide are not available to react. They may be oxidized and forming disulfide bonds (-S-S-).
-
Solution:
-
Reduce Disulfides: Before conjugation, reduce disulfide bonds to free the sulfhydryl groups. Use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not contain thiols and does not need to be removed before adding the maleimide reagent.
-
Remove Reducing Agents: If you use DTT, it must be completely removed before adding the this compound, as it will compete in the reaction. Use a desalting column for removal.
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Prevent Re-oxidation: Degas buffers by bubbling with an inert gas (e.g., nitrogen or argon) or by applying a vacuum to minimize oxygen in the solution, which can cause re-oxidation of the thiols.
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-
-
Problem: Protein Precipitation
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Possible Cause: Changes in the protein's isoelectric properties due to over-modification or buffer conditions can cause it to precipitate out of solution.
-
Solution:
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Optimize Molar Ratio: Start with a 10-20 fold molar excess of the this compound reagent to your protein/peptide and optimize from there. Using too high an excess can lead to over-modification and solubility issues.
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Solubility-Enhancing Spacer: The PEG3 spacer in the reagent is designed to impart water solubility and reduce aggregation, but this may not be sufficient for all proteins.
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Adjust pH: Ensure the reaction pH is not too close to the isoelectric point (pI) of your protein.
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-
Q2: I am observing unexpected products or conjugate instability. What side reactions can occur?
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Reaction with Amines: As mentioned, at a pH above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.
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Thiazine Rearrangement: If you are conjugating to a peptide with an unprotected N-terminal cysteine, the initial conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This reaction is pH-dependent and becomes more rapid at higher pH.
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Retro-Michael Reaction: The thioether bond formed in the conjugation is potentially reversible, which can lead to the detachment of the biotin label in vivo, a phenomenon known as "payload migration". To increase stability, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation under basic conditions to form a stable succinamic acid thioether.
Reaction Parameter Summary
For successful and reproducible conjugations, adhere to the following optimized parameters.
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 6.5 - 7.5 | Optimal for chemoselective reaction with thiols. Reaction with amines is competitive above pH 7.5. Maleimide hydrolysis increases at higher pH. |
| Buffer Composition | Phosphate (PBS), HEPES, MES | Must be free of primary/secondary amines (e.g., Tris, Glycine) and thiols (e.g., DTT). |
| Molar Ratio | 10-20x molar excess of this compound | A good starting point for proteins. May need optimization depending on the number of available thiols and protein concentration. |
| Temperature | Room Temperature or 4°C | Reaction is typically efficient at either temperature. |
| Incubation Time | 1-2 hours at Room Temp / Overnight at 4°C | Longer incubation times may be needed for dilute solutions, but also increase the risk of hydrolysis. |
| Reagent Storage | Solid: -20°C, DesiccatedStock: In dry DMSO/DMF at -20°C | Protect from moisture to prevent hydrolysis of the maleimide group. |
Experimental Protocols
Protocol 1: General Biotin-PEG3-Maleimide Conjugation
This protocol provides a general workflow for labeling a thiol-containing protein.
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Prepare the Protein: a. Dissolve the protein in a degassed, amine-free, and thiol-free buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them. If using DTT, it must be removed via a desalting column before proceeding.
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Prepare the this compound Reagent: a. Allow the vial of this compound to warm to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.
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Perform the Labeling Reaction: a. Add a 10-20 fold molar excess of the this compound stock solution to the stirring protein solution. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
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Quench the Reaction (Optional): a. To stop the reaction and consume any unreacted maleimide, add a quenching reagent like free cysteine or β-mercaptoethanol to a final concentration of ~10 mM and incubate for 15 minutes.
-
Purify the Conjugate: a. Remove excess, non-reacted this compound and quenching reagent using a desalting column (size-exclusion chromatography) or dialysis equilibrated with your desired storage buffer.
-
Characterize and Store: a. Confirm conjugation using methods like SDS-PAGE (which may show a shift in molecular weight), mass spectrometry, or a HABA assay to determine the degree of biotinylation. b. Store the final conjugate at 4°C or, for long-term storage, at -20°C with 50% glycerol.
Protocol 2: Qualitative Assay for Maleimide Activity
This protocol helps determine if your this compound reagent is still reactive.
-
Prepare Reagents:
-
A known thiol-containing small molecule (e.g., N-acetylcysteine or Glutathione) at 10 mM in reaction buffer (PBS, pH 7.2).
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Your this compound, dissolved in DMSO to 10 mM.
-
-
Reaction:
-
In a microfuge tube, mix 10 µL of the thiol solution with 10 µL of the this compound solution.
-
Prepare a negative control by mixing 10 µL of the thiol solution with 10 µL of DMSO.
-
Incubate for 30 minutes at room temperature.
-
-
Analysis:
-
Analyze the reaction mixture and the negative control by LC-MS.
-
Expected Result: In the reaction tube, you should observe a new peak corresponding to the mass of the thiol + the mass of the this compound. The peak for the free thiol should be significantly reduced or absent compared to the negative control. If you only observe the mass of the free thiol, your maleimide reagent has likely hydrolyzed and is inactive.
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Visual Guides
Reaction Mechanism
The conjugation of Biotin-PEG3-Maleimide to a thiol-containing molecule (R-SH) proceeds via a Michael addition reaction, forming a stable covalent thioether bond.
Caption: Thiol-Maleimide Michael Addition Reaction.
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues with your conjugation reaction.
Caption: A decision tree for troubleshooting low conjugation yield.
Logical Relationships of Failure Modes
This diagram illustrates how improper reaction conditions can lead to specific failure modes.
Caption: Cause-and-effect relationships in failed maleimide reactions.
References
Hydrolysis of the maleimide group in Biotin-PEG3-Mal
Welcome to the technical support center for Biotin-PEG3-Mal. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully use this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a biotinylation reagent that enables the simple and efficient biotinylation of molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins and peptides.[1][2] It features a biotin moiety for detection or purification, a hydrophilic 3-unit polyethylene glycol (PEG) spacer to enhance water solubility and reduce aggregation, and a maleimide group that specifically reacts with thiols.[2]
Q2: What is maleimide hydrolysis and why is it a major concern?
Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water, forming an unreactive maleamic acid derivative.[3] This is a significant issue because the hydrolyzed maleimide can no longer react with thiol groups, which leads to failed or inefficient conjugation reactions and can result in inaccurate quantification of reactive molecules.[3]
Q3: What are the primary factors that influence the rate of maleimide hydrolysis?
The rate of maleimide hydrolysis is primarily influenced by:
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pH: The hydrolysis rate increases significantly with increasing pH. Alkaline conditions (pH > 7.5) promote rapid hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
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Aqueous Environment: Prolonged exposure to aqueous solutions leads to hydrolysis. It is not recommended to store maleimide-containing products in aqueous solutions.
Q4: How should I properly store this compound to prevent premature hydrolysis?
To ensure the stability of the maleimide group, this compound should be stored as a solid at -20°C, protected from moisture. For experimental use, it is best to prepare fresh solutions in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before the conjugation reaction. Unused stock solutions in anhydrous solvent can be stored at -20°C for up to one month, protected from light.
Q5: What is the optimal pH for reacting this compound with a thiol-containing molecule?
The optimal pH range for the thiol-maleimide conjugation reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction of maleimide with thiols is about 1,000 times faster than its reaction with amines. Above pH 7.5, the maleimide group begins to react with free amines (e.g., lysine residues), and the rate of hydrolysis also increases.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Conjugation Efficiency | Hydrolysis of the maleimide group prior to the reaction. | - Ensure this compound was stored correctly (solid at -20°C or as a fresh solution in anhydrous DMSO). - Prepare aqueous solutions of the maleimide linker immediately before use. - Verify the pH of the reaction buffer is within the optimal range (6.5-7.5). |
| Oxidation of thiol groups on the target molecule. | - Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. - If necessary, reduce disulfide bonds with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP does not need to be removed before adding the maleimide reagent. - If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent. - Degas buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. | |
| Incorrect buffer composition. | - Use non-amine containing buffers such as phosphate-buffered saline (PBS), MES, or HEPES. - Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol). | |
| Inconsistent Results Between Experiments | Variable levels of maleimide hydrolysis. | - Standardize the time the maleimide reagent is in an aqueous solution before initiating the conjugation. - Control the temperature of the reaction consistently. - Use fresh aliquots of the maleimide stock solution for each experiment. |
| Incomplete removal of reducing agents (if used). | - If using a thiol-containing reducing agent like DTT, ensure its complete removal via desalting columns or dialysis before adding the maleimide reagent. | |
| Precipitation of Reagent or Labeled Molecule | Poor solubility. | - The PEG3 spacer in this compound enhances water solubility. However, if solubility issues arise with the target molecule, consider optimizing the buffer composition or the concentration of reactants. |
| Off-Target Labeling | Reaction pH is too high. | - Ensure the reaction pH does not exceed 7.5 to maintain high selectivity for thiol groups over amine groups. |
Quantitative Data
The stability of the maleimide group is highly dependent on the pH of the aqueous environment. The following table summarizes the approximate half-life of a typical maleimide compound at 25°C.
| pH | Half-life of Maleimide at 25°C |
| 6.0 | ~48 hours |
| 7.0 | ~12 hours |
| 8.0 | ~1 hour |
| 8.5 | ~15 minutes |
Note: These values are approximate and can vary depending on the specific maleimide derivative and buffer composition.
Experimental Protocols
Protocol 1: General Procedure for Biotinylating a Thiol-Containing Protein
This protocol provides a general workflow for conjugating this compound to a protein with available cysteine residues.
-
Buffer Preparation: Prepare a non-amine, thiol-free buffer with a pH between 6.5 and 7.5. Common choices include phosphate-buffered saline (PBS), HEPES, or MES. Degas the buffer to remove dissolved oxygen.
-
Protein Preparation: Dissolve the thiol-containing protein in the prepared reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced.
-
Add TCEP to the protein solution to a final concentration of 10-100 mM (a 10-100 fold molar excess is common).
-
Incubate at room temperature for 30-60 minutes. The TCEP does not need to be removed.
-
-
This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
(Optional) Quenching the Reaction: To stop the reaction and consume any excess maleimide, add a small molecule thiol like L-cysteine or β-mercaptoethanol.
-
Purification of the Conjugate: Remove excess, non-reacted this compound and other small molecules using a desalting column, size-exclusion chromatography, or dialysis.
Protocol 2: Monitoring Maleimide Hydrolysis via UV-Vis Spectroscopy
This protocol allows for the quantitative measurement of maleimide hydrolysis by monitoring the decrease in absorbance at its characteristic wavelength (around 300 nm).
-
Materials:
-
This compound
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 8.0)
-
UV-Vis spectrophotometer and cuvettes
-
Anhydrous DMSO
-
-
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution into the different pH buffers to a final concentration that provides an absorbance reading in the linear range of the spectrophotometer (typically around 1.0).
-
Immediately after dilution, begin monitoring the absorbance at ~300 nm over time.
-
The rate of decrease in absorbance corresponds to the rate of maleimide ring hydrolysis.
-
Visualizations
Caption: Maleimide group hydrolysis reaction.
Caption: Experimental workflow for protein biotinylation.
References
Technical Support Center: Maintaining Protein Activity After Biotinylation
Welcome to the technical support center for protein biotinylation. This resource is designed for researchers, scientists, and drug development professionals to help navigate the complexities of biotinylating proteins while preserving their biological function. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to assist in your experimental design and execution.
Troubleshooting Guides
This section addresses common problems encountered during and after protein biotinylation.
Issue 1: Protein Precipitation After Biotinylation
Symptoms:
-
Visible precipitate in the reaction tube after the biotinylation reaction.
-
Loss of protein concentration after dialysis or buffer exchange.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Over-biotinylation | Over-modification of surface lysines can alter the protein's isoelectric point and lead to aggregation.[2] Reduce the molar ratio of the biotinylation reagent to the protein. Perform a titration to find the optimal ratio.[1] |
| Low Protein Concentration | Protein concentrations below 1-2 mg/mL can sometimes lead to less optimal and inconsistent conjugation.[2] If possible, concentrate your protein before biotinylation. |
| Inappropriate Buffer | The presence of primary amines (e.g., Tris, glycine) in the buffer will compete with the protein for reaction with NHS-ester biotinylation reagents.[3] Ensure your protein is in an amine-free buffer like PBS or HEPES at a pH of 7.2-8.0 before starting the reaction. |
| Hydrolysis of Biotin Reagent | NHS-esters are moisture-sensitive and can hydrolyze, leading to inefficient labeling and potential side reactions. Prepare the biotin reagent solution immediately before use in a dry, high-quality solvent like DMSO or DMF. |
| Protein Instability | The protein itself may be unstable under the reaction conditions (e.g., pH, temperature). Ensure the chosen reaction buffer and conditions are compatible with your protein's stability. |
Issue 2: Loss of Biological Activity
Symptoms:
-
The biotinylated protein does not perform as expected in downstream applications (e.g., no signal in ELISA, failure to pull down interacting partners).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Biotinylation of a critical functional site | The biotin molecule may be attached to an amino acid within the protein's active site or binding interface, causing steric hindrance. |
| Solution 1: Change the labeling chemistry. If you are targeting primary amines (lysines), switch to a reagent that targets sulfhydryl groups (cysteines), which are often less abundant and may not be in the active site. | |
| Solution 2: Use enzymatic biotinylation. The BirA ligase system adds biotin to a specific 15-amino-acid AviTag sequence, offering site-specific labeling that is unlikely to interfere with protein function. | |
| Solution 3: Optimize the biotin-to-protein ratio. A lower degree of labeling reduces the probability of modifying a critical residue. It is recommended to aim for a low stoichiometry, such as 1:1 biotin to protein, and test the activity. | |
| Steric Hindrance from the Biotin Label | The biotin itself, or the streptavidin/avidin it binds to, can physically block the protein's interaction sites. |
| Solution: Use a biotinylation reagent with a long spacer arm. Spacer arms, such as PEG linkers, increase the distance between the biotin and the protein, which can reduce steric hindrance. | |
| Protein Denaturation | The reaction conditions may have caused the protein to unfold or misfold. |
| Solution: Confirm the structural integrity of your protein after biotinylation using techniques like size exclusion chromatography. Ensure the pH and temperature of the reaction are within the protein's stability range. |
Issue 3: High Background or Non-Specific Binding in Assays
Symptoms:
-
High signal in negative control wells in an ELISA.
-
Non-specific bands in a Western blot.
-
Binding of the biotinylated protein to unintended targets.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Excess Unbound Biotin | Free biotin in the sample will compete for binding to streptavidin-HRP, leading to inconsistent results. Thoroughly remove all unbound biotin after the reaction using dialysis or a desalting column. |
| Over-biotinylation | Excessive biotinylation can increase the hydrophobicity of the protein, leading to non-specific binding. Optimize the biotin-to-protein ratio to achieve a lower degree of labeling. |
| Inadequate Blocking | Insufficient blocking in assays like ELISA or Western blot can lead to non-specific binding of the biotinylated protein or the detection reagents. Use an appropriate blocking buffer, such as 1-5% BSA in PBS or TBS. Avoid using milk-based blockers as they can contain endogenous biotin. |
| Non-specific Binding to Beads | In immunoprecipitation experiments, proteins can bind non-specifically to the streptavidin-coated beads. Pre-clear the lysate by incubating it with beads that do not have streptavidin before adding your biotinylated protein. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the degree of biotinylation?
A1: The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay estimates the number of biotin molecules per protein molecule. The HABA dye binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated protein is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample. Kits are commercially available for this purpose.
Q2: What is the optimal biotin-to-protein molar ratio for a biotinylation reaction?
A2: There is no single optimal ratio, as it depends on the protein and the downstream application. A common starting point for NHS-ester biotinylation is a 20-fold molar excess of biotin reagent to protein. However, it is highly recommended to perform a titration to determine the ratio that yields sufficient labeling without compromising protein activity. For sensitive applications, a lower ratio (e.g., 3:1 to 5:1) may be preferable to minimize the risk of inactivation.
Q3: What is the difference between chemical and enzymatic biotinylation?
A3: Chemical biotinylation, most commonly using NHS esters, randomly labels primary amines (lysines) on the protein surface. This method is straightforward and cost-effective but can lead to a heterogeneous product and potential loss of activity if lysines in the active site are modified. Enzymatic biotinylation uses the enzyme BirA ligase to attach biotin to a specific 15-amino-acid sequence (AviTag) that has been genetically fused to the protein of interest. This results in site-specific, 1:1 biotinylation, which is highly unlikely to interfere with the protein's function.
Q4: When should I use a biotinylation reagent with a long spacer arm?
A4: A long spacer arm is beneficial when there is concern about steric hindrance. The binding pocket for biotin on avidin and streptavidin is deep, and a spacer arm can make the biotin more accessible for binding. This is particularly important if the biotinylation site is near a functional domain of the protein that needs to remain accessible for interactions with other molecules. Spacer arms can also increase the solubility of the biotinylated protein.
Q5: My biotinylation reaction is inconsistent. What could be the cause?
A5: Inconsistent biotinylation can be due to several factors. Ensure that the removal of the unreacted biotin is complete and consistent between batches by increasing dialysis time or using a desalting column. The biotinylation reagent itself, particularly NHS-esters, can hydrolyze if exposed to moisture, so always use fresh, high-quality reagents and anhydrous solvents. Also, ensure that the protein concentration and buffer composition are consistent for each reaction.
Data Presentation
Table 1: Comparison of Biotinylation Chemistries
| Feature | NHS-Ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | Enzymatic (BirA-AviTag) |
| Target Residue | Primary amines (Lysine, N-terminus) | Free sulfhydryls (Cysteine) | Specific lysine within AviTag |
| Specificity | Random | More specific than NHS-esters due to lower abundance of free sulfhydryls | Site-specific |
| Stoichiometry | Variable (heterogeneous product) | Variable, but generally lower than NHS-esters | 1:1 (homogeneous product) |
| Effect on Activity | Potential for inactivation if active site lysines are modified | Lower risk of inactivation as cysteines are less frequently in active sites | Very low risk of inactivation |
| Requirements | Amine-free buffer, pH 7.2-8.0 | Free sulfhydryls (may require reduction of disulfides), pH 6.5-7.5 | Genetically encoded AviTag, BirA ligase, ATP, biotin |
Table 2: Effect of Biotin:Protein Molar Ratio on Labeling (Example)
This table provides illustrative data on how varying the molar excess of an NHS-ester biotin reagent can affect the average number of biotin molecules incorporated per antibody molecule (IgG, ~150 kDa). Actual results will vary depending on the specific protein and reaction conditions.
| Molar Excess of Biotin Reagent | Average Biotin Molecules per IgG | Potential Impact on Activity |
| 5:1 | 1 - 3 | Low risk of inactivation |
| 10:1 | 3 - 6 | Moderate risk of inactivation |
| 20:1 | 6 - 10 | Higher risk of inactivation and precipitation |
| 50:1 | >10 | Very high risk of inactivation and precipitation |
Experimental Protocols
Protocol 1: NHS-Ester Biotinylation of an Antibody
This protocol provides a general procedure for biotinylating an antibody using an NHS-ester-activated biotin reagent.
Materials:
-
Antibody to be labeled (1-2 mg/mL in amine-free buffer)
-
NHS-ester biotin reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If not, perform buffer exchange using a desalting column or dialysis. The antibody concentration should ideally be 1-2 mg/mL.
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Calculate Reagent Volume: Calculate the volume of biotin reagent needed to achieve the desired molar excess (e.g., 20-fold).
-
Reaction: Slowly add the calculated volume of biotin reagent to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench Reaction: Stop the reaction by adding the quenching buffer (e.g., to a final concentration of 50 mM Tris). Incubate for 15-30 minutes at room temperature.
-
Remove Excess Biotin: Remove non-reacted biotin by dialysis against PBS or by using a desalting column.
-
Quantify Biotinylation (Optional): Use the HABA assay to determine the number of biotin molecules incorporated per antibody.
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Activity Assessment of a Biotinylated Antibody by Sandwich ELISA
This protocol describes how to test the functionality of a biotinylated detection antibody in a sandwich ELISA format.
Materials:
-
96-well microplate
-
Capture antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen standard and samples
-
Biotinylated detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat Plate: Add 100 µL of capture antibody (diluted in coating buffer) to each well. Incubate overnight at 4°C.
-
Wash: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Block: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Antigen: Add 100 µL of antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Biotinylated Detection Antibody: Add 100 µL of the biotinylated detection antibody (diluted in blocking buffer) to each well. Incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP: Add 100 µL of streptavidin-HRP (diluted in blocking buffer) to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Wash: Wash the plate five times with wash buffer.
-
Develop: Add 100 µL of TMB substrate to each well. Incubate at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a plate reader.
-
Analyze Data: Generate a standard curve and determine the concentration of the antigen in the samples. A successful biotinylation will result in a signal that is comparable to a validated, commercially available biotinylated antibody.
Visualizations
Caption: Experimental workflow for protein biotinylation and activity assessment.
Caption: Decision tree for selecting a biotinylation strategy.
Caption: Impact of spacer arm length on steric hindrance.
References
Validation & Comparative
A Researcher's Guide to Confirming Biotin-PEG3-Maleimide Conjugation
For researchers in drug development and molecular biology, the successful conjugation of molecules is a critical first step. Biotin-PEG3-Maleimide is a popular reagent used to biotinylate proteins and other molecules containing thiol groups, leveraging the high specificity of the maleimide-thiol reaction and the benefits of a hydrophilic PEG spacer.[1][2][3] However, merely performing the reaction is not enough; confirming its success is paramount. This guide provides a comparative overview of common methods to validate your Biotin-PEG3-Mal conjugation, complete with experimental protocols and supporting data.
The Biotin-PEG3-Maleimide Conjugation Reaction
Biotin-PEG3-Maleimide is a heterobifunctional crosslinker. The maleimide group reacts specifically with sulfhydryl (thiol) groups (-SH), typically from cysteine residues in proteins, at a pH range of 6.5-7.5.[1][2] This reaction forms a stable thioether bond. The triethylene glycol (PEG3) spacer is a flexible, hydrophilic linker that helps to reduce aggregation of the labeled protein and minimizes steric hindrance, preserving the biological activity of the conjugated molecule and the binding affinity of biotin to avidin or streptavidin.
Comparison of Confirmation Methods
Several analytical techniques can be employed to confirm the success of the conjugation reaction. The choice of method depends on the specific requirements of the experiment, such as the need for quantitative vs. qualitative data, the available equipment, and the desired throughput.
| Method | Principle | Data Type | Pros | Cons |
| HABA/Avidin Assay | Colorimetric assay where biotin displaces HABA from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm. | Quantitative | Rapid, inexpensive, common equipment (spectrophotometer). | Indirect measurement, requires removal of free biotin, can be affected by interfering substances. |
| SDS-PAGE | Separation of proteins by molecular weight. Successful conjugation results in an increase in the molecular weight of the protein, causing a shift in its migration on the gel. | Qualitative/ Semi-Quantitative | Simple, widely available, provides visual confirmation of conjugation. | Low resolution, may not detect small mass shifts, potential for PEG chain loss under certain conditions. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Provides the precise molecular weight of the conjugated protein, confirming the addition of the this compound moiety. | Quantitative | Highly accurate and sensitive, provides exact mass confirmation, can identify conjugation sites. | Requires specialized equipment and expertise, can be expensive, lower throughput. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample. Can be used if the biotinylation reagent contains a chromophore with a unique absorbance wavelength. | Quantitative | Simple, rapid, non-destructive. | Only applicable for specific reagents (e.g., ChromaLINK® Biotin), requires a unique chromophore on the linker. |
Experimental Protocols
General Protocol for Biotin-PEG3-Maleimide Conjugation
This protocol is a general guideline for labeling proteins with thiol groups.
-
Protein Preparation : Dissolve the protein to be labeled in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris buffers). The protein concentration should typically be between 1-10 mg/mL. Buffers should not contain thiols.
-
(Optional) Reduction of Disulfide Bonds : If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent.
-
Reagent Preparation : Prepare a 10 mM stock solution of Biotin-PEG3-Maleimide in an anhydrous organic solvent like DMSO or DMF.
-
Conjugation Reaction : Add a 10-20 fold molar excess of the Biotin-PEG3-Maleimide stock solution to the protein solution while gently stirring.
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification : Remove excess, unreacted Biotin-PEG3-Maleimide using a desalting column, dialysis, or size exclusion chromatography. This step is crucial for accurate downstream analysis, especially for the HABA assay.
Protocol 1: HABA/Avidin Assay for Biotin Quantification
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the amount of biotin incorporated into a protein.
-
Prepare HABA/Avidin Solution :
-
Prepare a HABA solution by dissolving 24.2 mg of HABA in 9.9 mL of pure water and adding 0.1 mL of 1N NaOH.
-
Prepare the working HABA/Avidin solution by mixing the HABA solution with avidin in a suitable buffer like PBS. Commercially available kits provide pre-mixed reagents.
-
-
Cuvette-Based Measurement :
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm again once the reading is stable. Record this value (A500 HABA/Avidin/Biotin Sample).
-
-
Calculation of Moles of Biotin per Mole of Protein : The change in absorbance is proportional to the amount of biotin in the sample. The molar substitution ratio can be calculated using the Beer-Lambert law and the extinction coefficient of the HABA/Avidin complex. Detailed calculation steps are typically provided with commercial kits.
Protocol 2: SDS-PAGE Analysis
-
Sample Preparation : Mix a small aliquot of your purified conjugated protein with SDS-PAGE loading buffer. Also, prepare a sample of the unconjugated protein as a control.
-
Electrophoresis : Load the conjugated and unconjugated samples onto a polyacrylamide gel. Run the gel according to standard procedures to separate the proteins based on size.
-
Visualization : Stain the gel with a protein stain like Coomassie Brilliant Blue.
-
Analysis : Compare the band of the conjugated protein to the unconjugated control. A successful conjugation will result in a visible upward shift in the molecular weight of the protein band. The this compound reagent itself has a molecular weight of approximately 569.7 g/mol .
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation : Prepare the purified conjugate for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) and dilution.
-
Data Acquisition : Infuse the sample into a mass spectrometer (e.g., ESI-TOF or MALDI-TOF). Acquire the mass spectrum.
-
Data Analysis : Determine the molecular weight of the major peaks. The mass of the conjugated protein should be equal to the mass of the unconjugated protein plus the mass of the added this compound moiety (or multiples thereof if multiple sites are conjugated). For example, a single conjugation adds ~569.7 Da.
Workflow and Method Selection
The overall process involves the initial conjugation reaction followed by purification and analysis using one or more of the described confirmation methods.
References
A Researcher's Guide to Quantifying Biotin Incorporation with Biotin-PEG3-Mal
In the fields of drug development and proteomics, the precise labeling of biomolecules is fundamental. Biotin-PEG3-Maleimide (Biotin-PEG3-Mal) is a key reagent for this purpose, enabling the efficient and specific biotinylation of molecules containing free thiol groups, such as cysteine residues in proteins. The maleimide group reacts specifically with sulfhydryls to form a stable thioether bond, while the hydrophilic PEG3 spacer reduces aggregation and steric hindrance.
Accurate quantification of biotin incorporation is a critical quality control step to ensure the reliability and reproducibility of downstream applications, from immunoassays to affinity purification. This guide provides an objective comparison of common methods used to quantify biotinylation, offering researchers the data and protocols needed to select the most suitable technique for their work.
The Biotin-PEG3-Maleimide Conjugation Reaction
This compound facilitates the covalent attachment of biotin to proteins or peptides at cysteine residues. The maleimide moiety undergoes a specific Michael addition reaction with the thiol group of a cysteine, forming a stable thioether linkage. This reaction is most efficient at a pH range of 6.5 to 7.5.
A Researcher's Guide to Determining Biotinylation: A Comparative Analysis of the HABA Assay and Its Alternatives
For researchers, scientists, and drug development professionals, accurately determining the degree of biotinylation is critical for the success of numerous applications, from immunoassays to targeted drug delivery. This guide provides an objective comparison of the widely used HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with three common alternatives: the FluoReporter™ Biotin Quantitation Assay, the Quant*Tag™ Biotin Quantitation Kit, and the ChromaLINK® Biotin Quantitation method. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The covalent attachment of biotin to proteins and other macromolecules is a cornerstone technique in life sciences. However, the efficiency of this labeling process can vary, making it essential to quantify the molar substitution ratio (MSR), which is the average number of biotin molecules per protein molecule. An inadequate or excessive degree of biotinylation can significantly impact the performance of downstream applications. The HABA assay has traditionally been the go-to method for this purpose, but several alternatives now offer improved performance in terms of sensitivity, accuracy, and ease of use.
Performance Comparison of Biotinylation Assays
The choice of a biotin quantification assay depends on several factors, including the required sensitivity, the nature of the sample, available equipment, and desired accuracy. The following table summarizes the key performance characteristics of the HABA assay and its alternatives.
| Feature | HABA Assay | FluoReporter™ Assay | Quant*Tag™ Assay | ChromaLINK® Assay |
| Principle | Colorimetric, displacement | Fluorescence, displacement | Colorimetric, chemical reaction | UV-Vis Spectroscopy |
| Detection Wavelength | 500 nm | Ex/Em: 494/520 nm | 535 nm | 280 nm and 354 nm |
| Sensitivity | Lower | High (up to 50-fold > HABA)[1][2] | High (detects < 1 nmol)[3][4] | Moderate |
| Dynamic Range | 2-16 µM of biotin[5] | 4-80 pmol of biotin | 0.1-5 nmol/well | Dependent on spectrophotometer |
| Accuracy | Can underestimate biotinylation | High | High, agrees well with mass spec | High |
| Assay Time | ~15 minutes | ~10 minutes | ~30 minutes | < 5 minutes (for measurement) |
| Sample Consumption | Higher | Lower | Lower | Non-destructive |
| Key Advantage | Simple, cost-effective | High sensitivity | Not susceptible to steric hindrance | Rapid, non-destructive measurement |
| Key Disadvantage | Lower sensitivity, prone to underestimation | Requires a fluorescence reader | Requires a UV-Vis spectrophotometer |
Supporting Experimental Data
Studies have shown that the HABA assay can significantly underestimate the degree of biotinylation compared to other methods. This is often attributed to steric hindrance, where biotin molecules in close proximity on a protein may not all be accessible to the avidin in the HABA reagent.
For instance, a comparison of the HABA assay with the ChromaLINK® method for determining the MSR of biotinylated bovine IgG yielded the following results:
| Target MSR | ChromaLINK® Result (MSR) | HABA Result (MSR) |
| 5 | 4.8 | 1.5 |
| 10 | 9.5 | 3.1 |
| 15 | 13.2 | 4.2 |
Data adapted from Vector Laboratories, indicating that the HABA assay can underestimate biotin incorporation by a factor of three or more.
Furthermore, a comparative study of the HABA, FluoReporter™, and QuantTag™ assays demonstrated the superior dynamic range of the QuantTag™ method. The Quant*Tag™ assay also showed results that were in close agreement with mass spectrometry, a highly accurate but less accessible method for determining biotinylation.
Experimental Workflows and Signaling Pathways
To visualize the principles behind each assay, the following diagrams illustrate their respective workflows.
Figure 1. HABA Assay Workflow.
Figure 2. FluoReporter™ Assay Workflow.
Figure 3. Quant*Tag™ Assay Workflow.
Figure 4. ChromaLINK® Assay Workflow.
Detailed Experimental Protocols
Below are the detailed methodologies for the HABA assay and its alternatives. It is crucial to remove any free, unconjugated biotin from the sample before performing any of these assays to ensure accurate results. This can be achieved through methods like dialysis or gel filtration.
HABA Assay Protocol (Microplate Format)
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions. A typical preparation involves dissolving HABA and avidin in a suitable buffer like PBS.
-
Blank Measurement: Add 180 µL of the HABA/Avidin solution to a microplate well and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Sample Addition: Add 20 µL of the biotinylated protein sample to the well containing the HABA/Avidin solution.
-
Mix and Incubate: Mix the contents of the well thoroughly and incubate at room temperature for 5-10 minutes.
-
Sample Measurement: Measure the absorbance at 500 nm again (A₅₀₀ HABA/Avidin/Sample).
-
Calculation: Calculate the change in absorbance (ΔA₅₀₀) and use the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex to determine the concentration of biotin. The MSR can then be calculated using the known protein concentration.
FluoReporter™ Biotin Quantitation Assay Protocol
-
Prepare Standards: Prepare a series of biocytin standards with known concentrations.
-
Sample Preparation: Dilute the biotinylated protein sample to fall within the linear range of the assay.
-
Plate Loading: Pipette 10 µL of each standard and sample into separate wells of a black microplate.
-
Add DyLight Reporter: Add 90 µL of the DyLight Reporter solution (fluorescent avidin and HABA premix) to each well.
-
Incubate: Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measure Fluorescence: Measure the fluorescence with an excitation of ~494 nm and an emission of ~520 nm.
-
Calculation: Generate a standard curve from the biocytin standards and use it to determine the biotin concentration in the samples. Calculate the MSR based on the protein concentration.
Quant*Tag™ Biotin Quantitation Kit Protocol
-
Prepare Working Solution: Prepare the Quant*Tag™ working solution by mixing the provided reagents according to the kit protocol.
-
Prepare Standards: Prepare a series of biotin standards using the provided biotin standard solution.
-
Sample and Standard Addition: Add 20 µL of each standard and biotinylated sample to separate tubes or wells.
-
Add Working Solution: Add 1 mL (for cuvettes) or 100 µL (for microplates) of the working solution to each tube or well.
-
Incubate: Incubate at room temperature for 30 minutes.
-
Measure Absorbance: Measure the absorbance at 535 nm.
-
Calculation: Create a standard curve from the biotin standards and use it to determine the amount of biotin in the samples. Calculate the MSR using the protein concentration.
ChromaLINK® Biotin Quantitation Protocol
-
Biotinylation: Biotinylate the protein using the ChromaLINK® Biotin reagent.
-
Purification: Remove excess, unreacted ChromaLINK® Biotin reagent using a desalting column.
-
Measure Absorbance: Measure the absorbance of the purified biotinylated protein at 280 nm (for protein concentration) and 354 nm (for ChromaLINK® Biotin concentration).
-
Calculation: Use the provided calculator or formulas, which utilize the extinction coefficients of the protein and the ChromaLINK® chromophore, to directly calculate the MSR.
Conclusion
While the HABA assay remains a simple and accessible method for estimating the degree of biotinylation, its limitations in sensitivity and accuracy, particularly its tendency to underestimate biotin content, have led to the development of superior alternatives. The FluoReporter™ assay offers significantly higher sensitivity, making it ideal for precious or low-concentration samples. The Quant*Tag™ assay provides high accuracy without being affected by steric hindrance, yielding results comparable to mass spectrometry. The ChromaLINK® method offers a rapid and non-destructive way to quantify biotinylation, which is particularly advantageous for preserving the sample for downstream applications. The selection of the optimal assay will ultimately depend on the specific requirements of the experiment, including the nature of the sample, the required level of accuracy and sensitivity, and the available instrumentation. This guide provides the necessary information for researchers to make an informed decision and to ensure the quality and reproducibility of their biotin-dependent assays.
References
- 1. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. Invitrogen™ FluoReporter™ Biotin Quantitation Assay Kit, for biotinylated proteins | LabMart Limited [labmartgh.com]
- 3. QuantTag Biotin Quantitation Kit - 2BScientific [2bscientific.com]
- 4. adipogen.com [adipogen.com]
- 5. anaspec.com [anaspec.com]
A Researcher's Guide to Mass Spectrometry Analysis of Biotin-PEG3-Maleimide Labeled Proteins
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is fundamental to experimental success. Biotinylation, the covalent attachment of biotin to a protein, is a widely employed technique for protein enrichment, purification, and identification in complex biological samples. The choice of biotinylating reagent is a critical determinant of experimental outcomes. This guide provides an objective comparison of Biotin-PEG3-Maleimide with alternative biotinylation reagents for mass spectrometry-based proteomics, supported by experimental data and detailed protocols.
Principles of Biotin-PEG3-Maleimide Labeling
Biotin-PEG3-Maleimide is a thiol-reactive biotinylation reagent that enables the specific labeling of cysteine residues in proteins. Its structure comprises three key components:
-
Biotin: A high-affinity ligand for streptavidin, enabling the capture and enrichment of labeled proteins.
-
Maleimide: A reactive group that specifically forms a stable thioether bond with the sulfhydryl group of cysteine residues under mild conditions (pH 6.5-7.5).[1]
-
PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances the water solubility of the labeled protein, reduces aggregation, and minimizes steric hindrance between the biotin moiety and the protein, thereby preserving protein structure and function.[2]
Comparison of Biotinylation Reagents
The selection of a biotinylation reagent depends on the specific application, the available functional groups on the target protein, and the desired downstream analysis. Here, we compare Biotin-PEG3-Maleimide with two common alternatives: an amine-reactive reagent (Sulfo-NHS-Biotin) and a cleavable thiol-reactive reagent (Biotin-PEG-SS-Maleimide).
| Feature | Biotin-PEG3-Maleimide | Sulfo-NHS-Biotin | Biotin-PEG-SS-Maleimide |
| Target Residue | Cysteine (Thiol group) | Lysine, N-terminus (Amine group) | Cysteine (Thiol group) |
| Reactivity | Highly specific to thiols at pH 6.5-7.5 | Reactive towards primary amines at pH 7-9 | Highly specific to thiols at pH 6.5-7.5 |
| Linker | PEG3 (non-cleavable) | Short alkyl chain (non-cleavable) | PEG with a disulfide bond (cleavable) |
| Specificity | High | Moderate (lysine residues are abundant on protein surfaces) | High |
| Cleavability | No | No | Yes (with reducing agents like DTT or TCEP) |
| Solubility | Good | Moderate (Sulfo-NHS enhances water solubility) | Good |
Quantitative Performance of Amine-Reactive Biotinylation Reagents
| Metric | Sulfo-NHS-Biotin | Sulfo-NHS-SS-Biotin |
| Labeling Efficiency | >90% | >90% |
| Biotinylated Peptides Identified (Average) | 76% | 88% |
Data adapted from a study on HeLa cell lysates. The higher number of identified biotinylated peptides with the cleavable reagent is attributed to the ability to release the biotin tag before mass spectrometry analysis, which can improve ionization and fragmentation.
While specific quantitative data for Biotin-PEG3-Maleimide from a comparative study is not available, its high specificity for less abundant cysteine residues can lead to more targeted and less complex labeling patterns compared to amine-reactive reagents. The non-cleavable nature of the Biotin-PEG3-Maleimide linker means that the biotinylated peptides are directly analyzed by the mass spectrometer, a workflow that has been significantly improved by methods like "Direct Detection of Biotin-containing Tags" (DiDBiT). This approach enhances the detection of biotinylated peptides by over 20-fold compared to conventional methods.[3]
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and reliable results in mass spectrometry-based proteomics.
Protocol 1: Labeling of Proteins with Biotin-PEG3-Maleimide
This protocol outlines the steps for labeling reduced cysteine residues in a purified protein sample.
Materials:
-
Protein sample in a sulfhydryl-free buffer (e.g., PBS, pH 7.2)
-
Biotin-PEG3-Maleimide
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in a degassed buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (Optional): To label cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature.
-
Preparation of Biotin-PEG3-Maleimide Stock Solution: Dissolve Biotin-PEG3-Maleimide in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG3-Maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Removal of Excess Reagent: Purify the biotinylated protein using a desalting column to remove non-reacted Biotin-PEG3-Maleimide.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the general workflow for preparing biotinylated protein samples for mass spectrometry analysis.
Materials:
-
Biotinylated protein sample
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1% TFA in 50% acetonitrile)
-
C18 spin columns
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the biotinylated protein sample in 8 M urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteines with iodoacetamide to prevent disulfide bond reformation.
-
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using trypsin overnight at 37°C.
-
Enrichment of Biotinylated Peptides:
-
Incubate the peptide mixture with streptavidin-agarose beads to capture the biotinylated peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
-
Elution: Elute the biotinylated peptides from the streptavidin beads using an acidic elution buffer.
-
Desalting: Desalt the eluted peptides using C18 spin columns prior to mass spectrometry analysis.
Protocol 3: Mass Spectrometry Data Analysis
The analysis of mass spectrometry data from biotin-labeled samples requires specific considerations to ensure accurate identification of modified peptides.
Procedure:
-
Database Searching: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to search the acquired mass spectra against a protein sequence database.
-
Variable Modifications: Include the mass of the Biotin-PEG3-Maleimide adduct on cysteine residues as a variable modification in the search parameters. The monoisotopic mass of the modification is 511.2250 Da (C23H37N5O7S).
-
Data Filtering and Validation: Filter the search results to a false discovery rate (FDR) of 1% for both peptide and protein identifications. Manually inspect the mass spectra of identified biotinylated peptides to confirm the presence of the modification.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
A Head-to-Head Comparison of Biotin-PEG3-Maleimide and Biotin-PEG-NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of proteins is a critical technique for a multitude of applications, including immunoassays, affinity purification, and drug targeting. The choice of biotinylation reagent is paramount and depends on the protein's characteristics and the experimental goals. This guide provides an objective, data-driven comparison between two popular classes of biotinylation reagents: Biotin-PEG3-Maleimide (Biotin-PEG3-Mal) and Biotin-PEG-NHS (N-hydroxysuccinimide) ester.
This comparison delves into their respective chemical mechanisms, labeling specificity, efficiency, and the stability of the resulting protein conjugate, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for your research needs.
Chemical Principles and Reaction Mechanisms
The fundamental difference between this compound and Biotin-PEG-NHS ester lies in their reactive moieties, which target different functional groups on proteins.
Biotin-PEG-NHS Ester: Targeting Primary Amines
Biotin-PEG-NHS esters are amine-reactive biotinylation reagents. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH2), which are predominantly found on the side chain of lysine (Lys) residues and the N-terminus of a polypeptide chain.[1][2] The reaction, a nucleophilic acyl substitution, forms a stable and covalent amide bond, releasing NHS as a byproduct.[3] This reaction is typically carried out in a buffer with a pH between 7 and 9.[1] Due to the abundance of lysine residues on the surface of most proteins, NHS ester-based biotinylation often results in the labeling of multiple sites.[4]
Biotin-PEG3-Maleimide: Targeting Sulfhydryl Groups
In contrast, Biotin-PEG3-Maleimide is a thiol-reactive reagent. The maleimide group specifically reacts with sulfhydryl groups (-SH) found on the side chain of cysteine (Cys) residues. This reaction, a Michael addition, proceeds efficiently at a pH range of 6.5 to 7.5, forming a stable thioether bond. Since cysteine residues are generally less abundant on protein surfaces than lysine residues, maleimide-based labeling offers a higher degree of site-specificity. For proteins lacking free sulfhydryls, disulfide bonds can be selectively reduced to generate reactive cysteine residues.
Head-to-Head Performance Comparison
The choice between these two reagents often comes down to a trade-off between ease of use and specificity, as well as considerations of the stability of the final conjugate.
| Feature | Biotin-PEG-NHS Ester | Biotin-PEG3-Maleimide |
| Target Residue | Primary amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) |
| Specificity | Lower (multiple labeling sites common) | Higher (fewer available cysteines) |
| Optimal Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 |
| Bond Formed | Amide | Thioether |
| Bond Stability | Highly stable | Generally stable, but can undergo retro-Michael reaction leading to de-biotinylation in the presence of other thiols. |
| Reagent Stability | Prone to hydrolysis, especially at higher pH. | More stable to hydrolysis than NHS esters, but can still hydrolyze at high pH. |
| Protein Preparation | Generally straightforward; buffer exchange to an amine-free buffer is necessary. | May require a reduction step to generate free thiols from disulfide bonds. |
| Typical Molar Excess | 10- to 20-fold molar excess over protein. | 10- to 20-fold molar excess over protein. |
Experimental Data Summary
| Parameter | Biotin-PEG-NHS Ester | Biotin-PEG3-Maleimide | Source(s) |
| Typical Labeling Efficiency | High; can achieve a high degree of labeling, often with multiple biotins per protein. A 91.3% overlap with the plasma membrane proteome was observed in a cell surface labeling study. | High for available thiols; can achieve near-stoichiometric labeling of free cysteines. Mass spectrometry can detect as little as 2% of cysteine residues with free sulfhydryls after labeling. | |
| Reagent Half-life in Aqueous Buffer | ~4-5 hours at pH 7.0, 0°C; decreases to ~10 minutes at pH 8.6, 4°C. | Generally more stable than NHS esters under neutral pH conditions. The rate of maleimide hydrolysis increases at pH > 7.5. | |
| Linkage Stability (Half-life) | Amide bond is highly stable under physiological conditions. | The thioether bond can be reversible. The rate of retro-Michael reaction is dependent on the local environment and the presence of competing thiols like glutathione. Some studies report that the thioether bond can convert back to a disulfide in vivo at a rate of about 0.1%/day. |
Experimental Protocols
Below are detailed protocols for the biotinylation of a generic protein using both Biotin-PEG-NHS ester and Biotin-PEG3-Maleimide.
Protocol 1: Protein Biotinylation with Biotin-PEG-NHS Ester
Materials:
-
Protein of interest (1-10 mg/mL)
-
Biotin-PEG-NHS ester
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or another amine-free buffer.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Prepare the Biotin-PEG-NHS Ester Stock Solution:
-
Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the Biotin-PEG-NHS ester stock solution to achieve a 10- to 20-fold molar excess relative to the protein.
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted biotin reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Quantification and Storage:
-
Determine the degree of biotinylation using a method such as the HABA assay.
-
Store the biotinylated protein under conditions optimal for the unlabeled protein.
-
Protocol 2: Protein Biotinylation with Biotin-PEG3-Maleimide
Materials:
-
Protein of interest (1-10 mg/mL)
-
Biotin-PEG3-Maleimide
-
Reaction Buffer: Phosphate buffer (e.g., PBS), pH 6.5-7.5. The buffer should be degassed and free of thiols.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Agent: Free thiol such as L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column before proceeding.
-
-
Prepare the Biotin-PEG3-Maleimide Stock Solution:
-
Immediately before use, dissolve the Biotin-PEG3-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the Biotin-PEG3-Maleimide stock solution to achieve a 10- to 20-fold molar excess relative to the protein (or the number of expected free thiols).
-
Add the calculated volume of the maleimide reagent to the protein solution while gently mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add a free thiol compound (e.g., L-cysteine) in slight molar excess to the maleimide reagent to quench any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess biotin reagent and quenching agent by size-exclusion chromatography or dialysis.
-
-
Quantification and Storage:
-
Determine the degree of labeling using mass spectrometry or by quantifying the remaining free thiols using Ellman's reagent.
-
Store the biotinylated protein under conditions that preserve its stability.
-
Conclusion
The choice between Biotin-PEG3-Maleimide and Biotin-PEG-NHS ester for protein labeling is contingent on the specific experimental requirements.
Biotin-PEG-NHS ester is a robust and straightforward choice for general-purpose biotinylation where a high degree of labeling is desired and site-specificity is not a primary concern. Its main drawback is the potential for heterogeneous labeling due to the abundance of lysine residues on most proteins.
Biotin-PEG3-Maleimide , on the other hand, offers superior site-specificity by targeting the less abundant cysteine residues. This makes it the preferred reagent for applications where precise control over the labeling site is critical, such as in the generation of well-defined antibody-drug conjugates or when labeling near an active site must be avoided. However, the requirement for available free thiols may necessitate an additional reduction step in the protocol. Furthermore, the potential for the thioether linkage to undergo a retro-Michael reaction should be considered for in vivo applications where long-term stability is crucial.
By carefully considering the factors of specificity, stability, and the nature of the target protein, researchers can select the optimal biotinylation strategy to achieve their scientific objectives.
References
A Comparative Guide to Biotin-PEG-Maleimide Linkers: The Impact of PEG Spacer Length
For researchers, scientists, and drug development professionals, the strategic selection of a linker for bioconjugation is a critical step that dictates the performance and efficacy of the final product. Among the diverse array of crosslinkers, Biotin-PEG-Maleimides have emerged as invaluable tools for the targeted biotinylation of molecules containing free sulfhydryl groups. This guide provides a detailed comparison of Biotin-PEG-Maleimide reagents with varying polyethylene glycol (PEG) spacer lengths, supported by experimental insights and protocols to aid in the selection of the optimal linker for specific research applications.
The fundamental structure of a Biotin-PEG-Maleimide linker consists of three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a maleimide group that reacts specifically with sulfhydryl groups (thiols) to form a stable thioether bond, and a PEG spacer that connects the two.[1] The length of this PEG spacer is a crucial variable that can be tailored to optimize the properties of the resulting bioconjugate.
The Influence of PEG Spacer Length on Bioconjugate Performance
The PEG spacer arm imparts several beneficial properties to the biotinylation reagent and the resulting conjugate. It enhances the water solubility of the molecule, which can be particularly advantageous when working with hydrophobic payloads, and helps to prevent the aggregation of labeled proteins in solution.[2] Furthermore, the PEG spacer can reduce potential immunogenicity of the conjugate.[3]
A primary role of the PEG spacer is to mitigate steric hindrance. The biotin-binding sites of streptavidin are located deep within the protein structure, and a linker of sufficient length is often necessary to enable the biotin group to access these sites, especially when it is attached to a large molecule like an antibody.[4] Longer PEG spacers can provide the necessary distance and flexibility for efficient binding. However, the optimal spacer length is application-dependent, as excessively long linkers might, in some contexts, lead to a slight decrease in binding affinity.[4]
Comparison of Biotin-PEG-Maleimides with Different PEG Spacer Lengths
| Feature | Short PEG Spacer (e.g., PEG2, PEG4) | Long PEG Spacer (e.g., PEG11, PEG12, PEG24) |
| Spacer Arm Length | Shorter, more rigid | Longer, more flexible |
| Solubility | Good aqueous solubility | Excellent aqueous solubility |
| Steric Hindrance | May be sufficient for small molecules or accessible sulfhydryl groups. May be limiting for large, complex proteins. | More effective at overcoming steric hindrance, providing greater accessibility to the biotin-binding pocket of streptavidin. |
| Binding Affinity | In some systems, shorter linkers have been associated with slightly higher binding affinity (lower IC50). For example, a study on a different PEGylated molecule showed that increasing the PEG spacer length from PEG2 to PEG6 resulted in a slight increase in IC50, indicating a modest decrease in binding affinity. | While essential for overcoming steric hindrance, very long spacers might theoretically lead to a slight decrease in binding affinity in certain contexts. However, they are often necessary for successful binding with large biomolecules. |
| Applications | Biotinylation of peptides and small molecules. Labeling of proteins where the sulfhydryl group is readily accessible. | Biotinylation of large proteins, antibodies, and molecules where steric hindrance is a significant concern. Surface immobilization assays. |
Visualizing the Role of the PEG Spacer
The following diagrams illustrate the experimental workflow for protein biotinylation and the conceptual impact of the PEG spacer length on steric hindrance.
Figure 1. General experimental workflow for the biotinylation of a sulfhydryl-containing protein using a Biotin-PEG-Maleimide reagent.
Figure 2. A long PEG spacer can overcome steric hindrance, allowing the biotin moiety to access the binding pocket of streptavidin.
Experimental Protocols
The following is a generalized protocol for the biotinylation of a protein with free sulfhydryl groups using a Biotin-PEG-Maleimide reagent. The optimal conditions, particularly the molar ratio of the labeling reagent to the protein, may need to be determined empirically for each specific application.
Materials:
-
Protein containing free sulfhydryl groups (e.g., reduced antibody)
-
Biotin-PEG-Maleimide reagent
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Desalting column or other size-exclusion chromatography media for purification
-
(Optional) Reducing agent (e.g., TCEP, DTT) if the protein's sulfhydryl groups are in disulfide bonds
Protocol:
-
Preparation of Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a suitable reducing agent according to standard protocols. It is crucial to remove the reducing agent before adding the maleimide reagent, for example, by using a desalting column.
-
-
Preparation of Biotin-PEG-Maleimide Solution:
-
Immediately before use, dissolve the Biotin-PEG-Maleimide reagent in DMSO to a concentration of 5-10 mg/mL.
-
-
Biotinylation Reaction:
-
Add the Biotin-PEG-Maleimide solution to the protein solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted Biotin-PEG-Maleimide reagent by passing the reaction mixture through a desalting column or by using another size-exclusion chromatography method.
-
Collect the protein-containing fractions.
-
-
Storage:
-
Store the purified biotinylated protein under appropriate conditions, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Conclusion
The choice of PEG spacer length in a Biotin-PEG-Maleimide linker is a critical parameter that can significantly influence the outcome of a bioconjugation experiment. Shorter PEG spacers may be suitable for smaller molecules or when the target sulfhydryl group is highly accessible. In contrast, longer PEG spacers are often essential for the successful biotinylation of large, complex biomolecules by effectively minimizing steric hindrance and enhancing the accessibility of the biotin group to its binding partners. Researchers should carefully consider the nature of their target molecule and the requirements of their specific application to select the most appropriate Biotin-PEG-Maleimide reagent.
References
A Head-to-Head Comparison of Thiol-Reactive Biotinylation Reagents: Seeking Alternatives to Biotin-PEG3-Maleimide
For researchers, scientists, and drug development professionals engaged in the precise modification of proteins and other biomolecules, the targeted biotinylation of cysteine residues is a cornerstone technique. Biotin-PEG3-Maleimide has long been a widely used reagent for this purpose, valued for its thiol-reactivity and the hydrophilic PEG spacer that enhances solubility and reduces aggregation. However, the inherent characteristics of the maleimide group, particularly the stability of the resulting conjugate, have prompted the development and exploration of alternative thiol-reactive biotinylation strategies. This guide provides an objective comparison of the performance of key alternatives to Biotin-PEG3-Maleimide, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for specific research needs.
Executive Summary of Thiol-Reactive Biotinylation Chemistries
The choice of a thiol-reactive biotinylation reagent is a critical decision that balances reaction efficiency, specificity, the stability of the resulting bond, and the experimental goals. While maleimide-based reagents offer rapid and highly specific labeling at neutral pH, concerns about the reversibility of the formed thioether bond under certain physiological conditions have led to the adoption of alternative chemistries. Iodoacetamide-based reagents form a more stable, irreversible bond, albeit with a slower reaction rate and a higher optimal pH. For applications requiring the recovery of the labeled molecule, pyridyldithiol-based reagents, which form a cleavable disulfide bond, are an excellent choice. Furthermore, the advent of click chemistry provides a bioorthogonal approach, offering high specificity and efficiency in a two-step labeling process.
Comparative Analysis of Thiol-Reactive Biotinylation Reagents
The following tables provide a quantitative comparison of the key performance characteristics of the major classes of thiol-reactive biotinylation reagents.
| Feature | Biotin-Maleimide (e.g., Biotin-PEG3-Mal) | Biotin-Iodoacetamide | Biotin-Pyridyldithiol (e.g., Biotin-HPDP) | Biotin-Alkyne/Azide (Click Chemistry) |
| Reactive Group | Maleimide | Iodoacetyl | Pyridyldithiol | Alkyne or Azide |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (SN2) | Thiol-Disulfide Exchange | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Bond Formed | Thioether (Thiosuccinimide) | Thioether | Disulfide | Triazole |
| Bond Stability | Stable, but can be susceptible to retro-Michael addition (thiol exchange) and hydrolysis[1][2][3][4][5]. | Highly Stable, Irreversible. | Cleavable with reducing agents (e.g., DTT, TCEP). | Highly Stable, Irreversible. |
| Optimal pH Range | 6.5 - 7.5. | 7.5 - 8.5. | 7.0 - 8.0. | Not strictly pH-dependent, but typically performed in buffered aqueous solutions. |
| Reaction Rate | Generally fast. | Slower than maleimides. | Rapid. | Very fast. |
| Specificity for Thiols | High at optimal pH; reaction with amines can occur at pH > 8.0. | Good, but can react with other nucleophilic residues (e.g., histidine, methionine) at higher pH or with prolonged reaction times. | Highly specific for thiols. | Highly specific and bioorthogonal. |
In-Depth Look at the Alternatives
Biotin-Iodoacetamide
Biotin-iodoacetamide reacts with thiols via a nucleophilic substitution (SN2) reaction, forming a highly stable and irreversible thioether bond. This makes it an excellent choice for applications where long-term stability of the conjugate is critical. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), which facilitates the deprotonation of the thiol group to the more reactive thiolate anion. While the reaction rate is generally slower than that of maleimides, the irreversibility of the resulting bond is a significant advantage.
Biotin-HPDP (Pyridyldithiol-based)
Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) offers a unique advantage among thiol-reactive reagents: the formation of a cleavable disulfide bond. This reagent reacts with free sulfhydryls through a thiol-disulfide exchange mechanism, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction progress. The ability to cleave the biotin tag from the target molecule using reducing agents like DTT or TCEP makes Biotin-HPDP ideal for applications such as affinity purification where the recovery of the unmodified protein is desired.
Click Chemistry-based Biotinylation
Click chemistry provides a powerful and highly specific two-step approach to biotinylation. This method typically involves first labeling the thiol-containing molecule with a reagent bearing an alkyne or azide group. Subsequently, a biotin molecule functionalized with the complementary group (azide or alkyne, respectively) is "clicked" on via a copper(I)-catalyzed or strain-promoted cycloaddition reaction. The resulting triazole linkage is extremely stable. The bioorthogonal nature of the click reaction ensures that it proceeds with high efficiency and specificity in complex biological samples, without cross-reactivity with other functional groups.
Visualizing the Chemistries and Workflows
Caption: Reaction mechanisms for different thiol-reactive biotinylation reagents.
Caption: A generalized workflow for the biotinylation of thiol-containing proteins.
Experimental Protocols
Protocol 1: Biotinylation using Biotin-Iodoacetamide
Materials:
-
Protein solution (2 mg/mL in a thiol-free buffer, e.g., 50 mM Tris, pH 8.5)
-
Biotin PEO Iodoacetamide (dissolved at 5-10 mg/mL in water or DMSO)
-
Reducing agent (e.g., TCEP), if required
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with a 10-20 fold molar excess of TCEP for 1 hour at room temperature. Remove the reducing agent using a desalting column.
-
Biotinylation Reaction: Add a 2-5 molar excess of the Biotin PEO Iodoacetamide solution to the protein solution. If the sulfhydryl content is unknown, a final concentration of 2 mM can be used as a starting point.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.
Protocol 2: Biotinylation using Biotin-HPDP
Materials:
-
Protein solution (2 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.0-8.0)
-
Biotin-HPDP stock solution (4 mM in DMSO or DMF)
-
Desalting column
-
(Optional) Spectrophotometer
Procedure:
-
Protein Preparation: Ensure the protein is in a thiol-free buffer. If necessary, reduce disulfide bonds and remove the reducing agent as described in Protocol 1.
-
Biotinylation Reaction: Add the Biotin-HPDP stock solution to the protein solution to achieve the desired molar excess (a 10:1 molar ratio of reagent to protein is a good starting point). For the example of β-D-galactosidase, 100 µL of 4 mM Biotin-HPDP is added to 1 mL of 2 mg/mL protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.
-
(Optional) Monitoring: The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification: Purify the biotinylated protein from excess reagent using a desalting column.
Protocol 3: Biotinylation using Click Chemistry (CuAAC)
Materials:
-
Alkyne-modified protein in a suitable buffer
-
Biotin-Azide solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate solution
-
Reducing agent for copper (e.g., sodium ascorbate)
-
Copper chelating ligand (e.g., TBTA)
-
Purification materials (e.g., desalting column or acetone precipitation)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein, Biotin-Azide, and buffer.
-
Prepare Catalyst Solution: Freshly prepare a solution of copper(II) sulfate, the reducing agent (e.g., sodium ascorbate), and the ligand (e.g., TBTA).
-
Initiate Click Reaction: Add the catalyst solution to the protein-biotin mixture. The reaction is typically rapid and can be performed at room temperature.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Purify the biotinylated protein using a desalting column or by acetone precipitation to remove the catalyst and excess reagents.
Conclusion
While Biotin-PEG3-Maleimide remains a useful tool for thiol-reactive biotinylation, a comprehensive understanding of the available alternatives is crucial for optimizing experimental outcomes. For applications demanding high stability of the final conjugate, Biotin-Iodoacetamide presents a robust alternative. When the ability to cleave the biotin tag and recover the native protein is paramount, Biotin-HPDP is the reagent of choice. For unparalleled specificity and efficiency, particularly in complex biological systems, a click chemistry-based approach is highly recommended. By carefully considering the comparative data and protocols presented in this guide, researchers can confidently select the most appropriate thiol-reactive biotinylation reagent to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prolynxinc.com [prolynxinc.com]
- 5. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Click Chemistry: A Superior Alternative to Maleimide-Thiol Conjugation for Robust Bioconjugates
In the realm of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a cornerstone of research and drug development. For years, maleimide-thiol conjugation has been a workhorse methodology. However, the emergence of click chemistry offers a more robust and versatile alternative, addressing key limitations of the traditional approach, particularly in terms of stability and specificity. This guide provides a detailed comparison of these two powerful techniques, supported by experimental data and protocols, to assist researchers in selecting the optimal strategy for their needs.
At a Glance: Click Chemistry vs. Maleimide-Thiol Conjugation
| Feature | Click Chemistry (CuAAC & SPAAC) | Maleimide-Thiol Conjugation |
| Reaction Mechanism | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition. | Michael addition of a thiol to a maleimide.[1] |
| Specificity | Highly specific and bio-orthogonal; azides and alkynes are absent in native biological systems.[2] | Highly selective for thiols at pH 6.5-7.5, but can react with amines at higher pH.[1] |
| Stability of Linkage | Forms a stable triazole ring, highly resistant to hydrolysis and enzymatic cleavage. | The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation.[3][4] |
| Reaction Conditions | CuAAC requires a copper catalyst, which can be toxic to cells. SPAAC is catalyst-free and ideal for live-cell applications. | Requires a pH range of 6.5-7.5 and is sensitive to oxidizing conditions. |
| Side Reactions | Minimal side reactions due to the bio-orthogonal nature of the reactants. | Prone to hydrolysis of the maleimide ring, and the conjugate can undergo thiol exchange reactions. |
| Stoichiometry | Allows for precise control over the stoichiometry of the final conjugate. | Can result in heterogeneous products with varying degrees of labeling. |
Delving Deeper: A Head-to-Head Comparison
Reaction Efficiency and Kinetics
Both click chemistry and maleimide-thiol conjugation are known for their rapid reaction kinetics. The thiol-maleimide reaction is particularly fast at a pH of 7.0, where the reaction with thiols is approximately 1,000 times faster than with amines. However, the efficiency of maleimide-thiol conjugation can be hampered by the hydrolysis of the maleimide reagent, especially in aqueous solutions. It is therefore recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also boasts high reaction rates and quantitative yields. Strain-promoted azide-alkyne cycloaddition (SPAAC), while catalyst-free, can have slightly slower kinetics depending on the specific cycloalkyne used. A key advantage of click chemistry is its high efficiency even at low concentrations, enabling the preparation of nanomolar amounts of conjugates in dilute solutions.
The Critical Issue of Stability
The most significant drawback of maleimide-thiol conjugation is the instability of the resulting thiosuccinimide linkage. This bond is susceptible to a retro-Michael reaction, where the thioether bond breaks, reforming the maleimide and the free thiol. This deconjugation can lead to "payload migration" in antibody-drug conjugates (ADCs), where the drug detaches from the antibody and binds to other molecules like serum albumin, causing off-target toxicity.
The stability of the maleimide-thiol adduct can be improved by hydrolysis of the thiosuccinimide ring, which forms a more stable succinamic acid thioether. However, this hydrolysis can be slow. Some strategies involve using "self-hydrolysing" maleimides designed to undergo rapid hydrolysis after conjugation.
In stark contrast, the triazole linkage formed by click chemistry is exceptionally stable. It is resistant to hydrolysis, enzymatic cleavage, and a wide range of chemical conditions, ensuring the integrity of the bioconjugate in complex biological environments.
Specificity and Unwanted Side Reactions
Maleimide-thiol conjugation is highly chemoselective for thiols within the optimal pH range of 6.5-7.5. However, above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to a loss of specificity. Another side reaction to consider is the potential for N-terminal cysteine-maleimide conjugates to undergo a thiazine rearrangement.
Click chemistry's hallmark is its bio-orthogonality. Azides and alkynes are functional groups that are absent in most biological systems. This means that the click reaction is highly specific and does not interfere with native cellular processes, making it an ideal choice for in vivo applications and live-cell imaging.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the two conjugation methods.
Table 1: Stability of Maleimide-Thiol Conjugates
| Maleimide Derivative | Conjugated Thiol | Half-life of Conversion (in presence of glutathione) | Extent of Conversion | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 3.1 h | 89.5% | |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | 18 h | 12.3% | |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) | 258 h | 0.8% |
Table 2: General Comparison of Reaction Parameters
| Parameter | Click Chemistry (SPAAC) | Maleimide-Thiol Conjugation |
| Optimal pH | 4-11 | 6.5-7.5 |
| Reaction Time | Hours to overnight | 2 hours to overnight |
| Molar Ratio (Reagent:Protein) | 3:1 (DBCO:azide-VHH) | 10:1 - 20:1 |
| Conjugation Efficiency | High, controllable stoichiometry | Variable, can be low |
Visualizing the Chemistries
Reaction Mechanisms
Caption: Maleimide-thiol conjugation via Michael addition.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow Comparison
Caption: Comparative experimental workflows.
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation of a Protein
This protocol is a general guideline and should be optimized for each specific protein and maleimide reagent.
Materials:
-
Protein with accessible thiol groups (1-10 mg/mL)
-
Maleimide-containing reagent (e.g., fluorescent dye, drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If the protein's thiol groups are oxidized to disulfides, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: While gently stirring, add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent. Protect the reaction from light if using a fluorescent dye. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted maleimide reagent and byproducts by purifying the conjugate using gel filtration, dialysis, or HPLC.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein
This protocol describes the labeling of a protein containing a bio-orthogonally introduced azide group with a cyclooctyne-bearing probe.
Materials:
-
Azide-modified protein
-
Cyclooctyne-containing reagent (e.g., DBCO-dye)
-
Reaction Buffer: PBS or other compatible buffer
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Preparation of Azide-Modified Protein: The azide functional group needs to be incorporated into the protein of interest. This can be achieved through various methods, including metabolic labeling with an azide-containing amino acid analog or site-specific enzymatic modification.
-
Prepare Protein and Reagent Solutions: Dissolve the azide-modified protein in the reaction buffer. Prepare a stock solution of the cyclooctyne reagent in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add the cyclooctyne reagent to the protein solution. The optimal molar ratio and reaction conditions will depend on the specific reactants. A 3:1 molar ratio of DBCO-PEG to VHH-azide with an 18-hour incubation at 50°C has been reported to be effective.
-
Purification: Purify the resulting conjugate to remove any unreacted reagents using an appropriate chromatographic method.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol is for in vitro labeling and care should be taken as the copper catalyst can be toxic to living cells.
Materials:
-
Azide or alkyne-modified protein
-
Alkyne or azide-containing probe
-
Copper(II) sulfate (CuSO4)
-
Reducing agent: Sodium ascorbate
-
Copper ligand: e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: Amine-free buffer (e.g., phosphate buffer)
Procedure:
-
Prepare Reactants: Dissolve the modified protein and the probe in the reaction buffer.
-
Prepare Click Chemistry Cocktail: Prepare a fresh stock solution of sodium ascorbate. In a separate tube, mix the CuSO4 and the copper ligand.
-
Conjugation Reaction: To the protein and probe solution, add the sodium ascorbate, followed by the CuSO4/ligand complex. A typical reaction might contain final concentrations of 200 µM CuSO4, 1 mM ligand, 2.5 mM sodium ascorbate, and the desired concentration of the probe.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 1 hour.
-
Quenching and Purification: The reaction can be quenched by adding a chelating agent like EDTA. Purify the conjugate to remove the catalyst and excess reagents.
Conclusion: The Clear Advantages of Click Chemistry
While maleimide-thiol conjugation has a long history in bioconjugation, its limitations, particularly the instability of the resulting linkage, are significant. For applications requiring high stability, specificity, and controlled stoichiometry, click chemistry, especially the catalyst-free SPAAC, emerges as the superior methodology. Its bio-orthogonality makes it an invaluable tool for in vivo studies and the development of next-generation biotherapeutics and diagnostic agents. As the demand for more robust and precisely engineered bioconjugates grows, click chemistry is poised to become the new gold standard in the field.
References
Safety Operating Guide
Proper Disposal of Biotin-PEG3-Mal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Biotin-PEG3-Mal, a reagent commonly used for the biotinylation of molecules containing free sulfhydryl groups. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory for all waste disposal procedures.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a designated laboratory area.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant nitrile gloves.[2] If there is a risk of generating dust from the solid form of the reagent, a properly fitted respirator (e.g., N95 or higher) should be used.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[1][2]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Step-by-Step Disposal Protocol
This compound and its associated waste should be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation of waste at the source is the first critical step in safe disposal.
-
Solid Waste:
-
Unused or expired solid this compound should be kept in its original, clearly labeled container. If the original container is compromised, place it within a secondary, sealable, and chemical-resistant container.
-
Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper should be collected in a designated, sealed plastic bag or container. This container must be clearly labeled as "Hazardous Chemical Waste" and specify the contents, for example, "this compound contaminated debris."
-
-
Liquid Waste:
-
Unused stock solutions of this compound (typically dissolved in solvents like DMSO or DMF) must be collected as hazardous liquid chemical waste.
-
All aqueous solutions containing this compound, including reaction buffers and washes, should be collected in a dedicated, leak-proof, and chemical-resistant container.
-
Clearly label the liquid waste container with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent used (e.g., DMSO, aqueous buffer), and an approximate concentration.
-
Step 2: Deactivation of Reactive Maleimide
It is a best practice to deactivate the reactive maleimide group in liquid waste before disposal. This is achieved by quenching it with an excess of a thiol-containing compound, which converts the reactive maleimide to a more stable thioether.
-
Prepare a Quenching Solution: Prepare a fresh solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction: In a designated chemical waste container, add the quenching solution to the this compound liquid waste.
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure the complete reaction of the maleimide group.
Note: The quenched solution is still considered hazardous chemical waste and must be disposed of through your institution's EHS office.
| Parameter | Guideline |
| Quenching Agent | β-mercaptoethanol (BME) or dithiothreitol (DTT) |
| Quenching Solution Conc. | ~100 mM |
| Molar Excess of Thiol | 10-fold molar excess relative to the maleimide |
| Incubation Time | At least 2 hours |
| Incubation Temperature | Room temperature |
Step 3: Storage and Disposal
-
Storage: Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation area.
-
Disposal Request: Once a waste container is nearly full (a 75% capacity is a good rule of thumb), arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Complete any required hazardous waste disposal forms or tags as per your institutional protocols.
Spill Cleanup
In the event of a spill of solid this compound powder:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Cover the powder spill with a plastic sheet to minimize spreading.
-
Cleanup: Do not use a vacuum cleaner as this can disperse the fine powder. Carefully scoop up the powder using appropriate tools and avoid creating dust. Place the collected powder and all cleanup materials into a sealed container labeled as hazardous waste.
-
Decontaminate: Clean the contaminated surface thoroughly with a detergent solution and then rinse with water. Collect all cleaning solutions as hazardous waste.
Experimental Protocol: Deactivation of this compound Liquid Waste
This protocol details the methodology for quenching the reactive maleimide group in a liquid waste solution.
Materials:
-
Liquid waste containing this compound
-
β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Designated hazardous chemical waste container
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Estimate the Molar Amount of Maleimide: Based on your experimental records, estimate the molar quantity of this compound in the liquid waste to be treated.
-
Prepare the Quenching Solution:
-
In a chemical fume hood, prepare a 100 mM solution of either BME or DTT in PBS.
-
Calculate the volume of this quenching solution needed to provide a 10-fold molar excess of the thiol compound relative to the estimated moles of this compound.
-
-
Deactivation Reaction:
-
Carefully add the calculated volume of the quenching solution to the liquid waste container holding the this compound solution.
-
Securely cap the container and gently swirl to mix the contents.
-
-
Incubation:
-
Allow the container to stand at room temperature for a minimum of 2 hours. Occasional gentle mixing during this period can facilitate the reaction.
-
-
Labeling and Storage:
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and a description of its contents, for example: "Deactivated this compound waste, quenched with β-mercaptoethanol."
-
Store the container in a designated hazardous waste accumulation area until it is collected for disposal by your institution's EHS department.
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Biotin-PEG3-Mal
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of Biotin-PEG3-Mal, a biotin-labeled, PEG-based PROTAC linker. Adherence to these procedures is critical for ensuring personnel safety, experimental integrity, and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. While specific data on skin and eye irritation is not fully available for this compound, the maleimide functional group present in the molecule is known to be a potential skin and eye irritant. Therefore, a cautious approach and stringent adherence to safety protocols are mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact. Double gloving is advisable, especially when handling the solid compound. |
| Eyes | Safety goggles | Tight-sealing safety goggles are necessary to protect against splashes and fine dust. |
| Face | Face shield | A face shield should be worn in addition to safety goggles, particularly when there is a risk of splashing or when handling larger quantities. |
| Body | Laboratory coat | A full-length, buttoned laboratory coat is required to protect skin and clothing from contamination. |
| Respiratory | NIOSH/MSHA-approved respirator or work in a certified chemical fume hood | A respirator is required when handling the solid compound outside of a fume hood to prevent inhalation of dust particles. All handling of the solid should ideally be conducted in a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and maintain the integrity of the compound.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. The primary strategy involves the deactivation of the reactive maleimide group prior to disposal.
Table 2: Disposal Protocol for this compound
| Step | Action | Detailed Procedure |
| 1 | Waste Segregation | Collect all waste materials, including unused this compound, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container. |
| 2 | Deactivation (Quenching) | For liquid waste containing unreacted this compound, add a quenching solution containing an excess of a thiol-containing compound (e.g., dithiothreitol (DTT) or β-mercaptoethanol (BME)) to a final concentration of approximately 100 mM. Allow the mixture to stand for at least 2 hours at room temperature to ensure complete reaction of the maleimide group. |
| 3 | Container Labeling | The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (deactivated with [quenching agent])". |
| 4 | Storage of Waste | Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials. |
| 5 | Final Disposal | Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour down the drain. |
Logical Relationship for Disposal
Caption: Decision process for the proper disposal of this compound waste.
Experimental Protocols
The following is a general protocol for a typical bioconjugation reaction using this compound. Researchers should optimize the conditions for their specific application.
Protocol: Biotinylation of a Thiol-Containing Protein
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be biotinylated, they must first be reduced to free thiols.
-
Dissolve the protein in a suitable buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline (PBS) with EDTA).
-
Add a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 10-20 mM.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column if it contains thiols (e.g., DTT). TCEP does not need to be removed.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous solvent such as DMSO or DMF to the desired stock concentration (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the prepared protein solution. A molar excess of the biotinylation reagent over the protein is typically used (e.g., 10- to 20-fold molar excess).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Stopping the Reaction):
-
To stop the conjugation reaction, add a quenching reagent that contains a free thiol, such as DTT or BME, to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and the quenching reagent by dialysis, size-exclusion chromatography, or using a desalting column.
-
By adhering to these safety and handling protocols, researchers can confidently and safely incorporate this compound into their experimental workflows, ensuring both personal safety and the generation of high-quality, reliable data.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
